molecular formula C24H31N5O2 B1677807 Otenzepad CAS No. 121029-35-4

Otenzepad

Número de catálogo: B1677807
Número CAS: 121029-35-4
Peso molecular: 421.5 g/mol
Clave InChI: UBRKDAVQCKZSPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-[2-[2-(diethylaminomethyl)-1-piperidinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.
cardioselective muscarinic receptor antagonist;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102394-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTENZEPAD, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Otenzepad: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist. Developed by the German pharmaceutical company Boehringer Ingelheim, it was initially investigated as a potential treatment for cardiac arrhythmias and bradycardia.[1][2] Although its clinical development was discontinued after Phase III trials, this compound remains a significant tool in pharmacological research due to its selectivity for the M2 receptor subtype.[1] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols for key reactions, and an in-depth look at its discovery and development. All quantitative data is presented in structured tables for clarity, and key pathways are visualized using diagrams.

Discovery and Development

This compound was identified and developed by Boehringer Ingelheim in an effort to create a cardioselective muscarinic antagonist.[1][2] The primary therapeutic targets were arrhythmia and bradycardia.[1] The discovery process likely involved screening a library of compounds for affinity and selectivity towards the M2 muscarinic receptor, which is predominantly expressed in the heart. This was followed by lead optimization to improve pharmacological properties.

This compound emerged as a promising candidate due to its relatively high selectivity for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4, and M5).[1] The (+)-enantiomer of this compound was found to be eight times more potent at the M2 receptor than the (-)-enantiomer.[1] Despite promising preclinical and early clinical results, the development of this compound was halted after Phase III clinical trials.[1]

Signaling Pathway of Muscarinic M2 Receptor Antagonism

This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. In cardiac tissue, the M2 receptor is coupled to a Gi protein. Activation of this pathway by acetylcholine typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the opening of potassium channels, resulting in a negative chronotropic and inotropic effect (slowing of the heart rate and reduction in contractility). This compound blocks the binding of acetylcholine to the M2 receptor, thereby inhibiting these effects.

cluster_0 M2 Muscarinic Receptor Signaling Acetylcholine Acetylcholine M2R M2 Receptor Acetylcholine->M2R Activates This compound This compound This compound->M2R Blocks Gi_protein Gi Protein M2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel K+ Channel Gi_protein->K_channel Opens ATP ATP cAMP cAMP ATP->cAMP Converted by AC Heart_Rate Decreased Heart Rate K_channel->Heart_Rate Leads to

Caption: M2 Muscarinic Receptor Signaling Pathway

Synthesis Pathway

The synthesis of this compound can be conceptualized as a three-stage process:

  • Synthesis of the tricyclic core: Formation of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.

  • Synthesis of the side chain: Preparation of N,N-diethyl-1-(piperidin-2-yl)methanamine.

  • Coupling of the core and side chain: Acylation of the tricyclic core with a chloroacetyl group, followed by nucleophilic substitution with the side chain amine.

cluster_pathway This compound Synthesis Pathway A 2-Aminonicotinic Acid C 2-(2-Nitroanilino)nicotinic Acid A->C B 2-Nitroaniline B->C D 2-(2-Aminoanilino)nicotinic Acid C->D Reduction E 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one D->E Cyclization F 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one E->F Acylation H This compound F->H G N,N-diethyl-1-(piperidin-2-yl)methanamine G->H Coupling

Caption: this compound Synthesis Overview

Experimental Protocols

Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (Tricyclic Core)

A plausible method for the synthesis of the tricyclic core involves the condensation of 2-aminonicotinic acid with 2-nitroaniline, followed by reduction of the nitro group and subsequent cyclization.

Step 1: Synthesis of 2-(2-Nitroanilino)nicotinic Acid A mixture of 2-aminonicotinic acid and 2-nitroaniline is heated in the presence of a suitable acid catalyst (e.g., polyphosphoric acid) to facilitate the condensation reaction.

Step 2: Synthesis of 2-(2-Aminoanilino)nicotinic Acid The nitro group of 2-(2-nitroanilino)nicotinic acid is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using a reducing agent like tin(II) chloride in hydrochloric acid.

Step 3: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one The resulting 2-(2-aminoanilino)nicotinic acid is cyclized by heating, often in a high-boiling point solvent, to form the desired tricyclic lactam.

Synthesis of N,N-diethyl-1-(piperidin-2-yl)methanamine (Side Chain)

This side chain can be synthesized via a reductive amination pathway starting from 2-cyanopiperidine.

Step 1: Synthesis of Piperidin-2-ylmethanamine 2-Cyanopiperidine is reduced to piperidin-2-ylmethanamine. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Step 2: Synthesis of N,N-diethyl-1-(piperidin-2-yl)methanamine The primary amine of piperidin-2-ylmethanamine is then diethyl-alkylated. This can be achieved by reacting it with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrohalic acid formed.

Final Assembly of this compound

Step 1: Synthesis of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one The tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, is acylated at the N-11 position. This is typically carried out by reacting it with chloroacetyl chloride in an inert solvent (e.g., dichloromethane or chloroform) in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

Step 2: Synthesis of this compound The final step involves the nucleophilic substitution of the chlorine atom in 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one with the secondary amine of N,N-diethyl-1-(piperidin-2-yl)methanamine. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base like potassium carbonate to facilitate the reaction.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Pharmacological Data of this compound

ParameterValueSpecies/AssayReference
IC50 386 nMRat Heart[4]
640 nMRabbit Peripheral Lung[4]
Ki (M1) 537.0 - 1300 nMCloned Human Receptors[1]
Ki (M2) 81.0 - 186 nMCloned Human Receptors[1]
Ki (M3) 838 - 2089.0 nMCloned Human Receptors[1]
Ki (M4) 407.0 - 1800 nMCloned Human Receptors[1]
Ki (M5) 2800 nMCloned Human Receptors[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 11-[[2-(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one
Molecular Formula C24H31N5O2
Molecular Weight 421.54 g/mol
CAS Number 102394-31-0

Conclusion

This compound represents a significant achievement in the quest for subtype-selective muscarinic receptor antagonists. Although it did not reach the market as a therapeutic agent, its discovery and the development of its synthesis pathway have provided valuable insights for medicinal chemists and pharmacologists. The synthetic route, involving the construction of a unique tricyclic core and a substituted piperidine side chain, showcases key strategies in heterocyclic chemistry. The pharmacological data underscores its utility as a research tool for probing the function of M2 muscarinic receptors. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development, offering a detailed understanding of the chemistry and biology of this compound.

References

Otenzepad's Mechanism of Action at the M2 Muscarinic Acetylcholine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor (M2R). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with the M2 receptor subtype. We will explore its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. This document synthesizes key quantitative data, details common experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows.

Introduction to this compound and the M2 Receptor

This compound is a pivotal pharmacological tool for dissecting the physiological roles of the M2 muscarinic receptor. The M2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine, as well as in the central nervous system and smooth muscles.[1][2] Its activation is a key component of the parasympathetic nervous system's regulation of cardiac function. This compound's selectivity for the M2 subtype over other muscarinic receptors (M1, M3, M4, and M5) has made it instrumental in elucidating the specific functions of M2-mediated signaling.[1]

Mechanism of Action: Competitive and Potential Allosteric Antagonism

This compound functions primarily as a competitive antagonist at the M2 receptor.[1][2] This means it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing receptor activation. However, some evidence also suggests a more complex interaction involving an allosteric site, which may contribute to its pharmacological profile.

Binding Affinity and Selectivity

Radioligand binding assays have been crucial in quantifying this compound's affinity for muscarinic receptor subtypes. These experiments typically involve competition between this compound and a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), for binding to receptor-expressing membranes.[1][3] The resulting inhibition constants (Ki) demonstrate this compound's selectivity for the M2 receptor.

Receptor SubtypeTissue/Cell LineRadioligandThis compound Ki (nM)Reference
M2 Rat Heart[³H]-NMS~115[1]
M2 Guinea Pig Ileum (cardiac type)[³H]-NMS92-110[3]
M1 Rat Cerebral Cortex[³H]-Pirenzepine760[1]
M3 (glandular type) Rat Salivary Gland[³H]-NMS~3200[1]
M3 (glandular type) Guinea Pig Ileum (glandular type)[³H]-NMS1150-2541[3]

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes.

Functional Antagonism

Functional assays in isolated tissues, particularly guinea pig atria, have been instrumental in characterizing this compound's antagonist properties. In these preparations, this compound competitively inhibits the negative chronotropic (rate) and inotropic (force) effects of muscarinic agonists like carbachol and acetylcholine.[2] The potency of this antagonism is quantified by the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

TissueAgonistParameterThis compound pA₂/pKBReference
Guinea Pig AtriaCarbachol/AcetylcholineChronotropy/Inotropy~7.0-8.0[2]
Guinea Pig Lung StripMethacholineContraction8.76[4][5]

Table 2: Functional Antagonist Potency of this compound.

M2 Receptor Signaling Pathways and this compound's Impact

The M2 receptor primarily couples to the inhibitory G-protein, Gαi. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in cellular excitability, which is the basis for its effects on heart rate. This compound, by blocking agonist binding, prevents these downstream signaling events.

There is also evidence for non-canonical M2 receptor signaling, including the activation of phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathway. The extent to which this compound modulates these pathways is an area of ongoing research.

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2_Receptor M2 Receptor Acetylcholine->M2_Receptor Binds & Activates This compound This compound This compound->M2_Receptor Binds & Blocks Gi_Protein Gαiβγ M2_Receptor->Gi_Protein Activates G_alpha_i Gαi-GTP Gi_Protein->G_alpha_i G_beta_gamma Gβγ Gi_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Figure 1: M2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of this compound with M2 receptors.

Radioligand Binding Assay (Competition)

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the M2 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing M2 receptors (e.g., rat heart, CHO cells expressing human M2R).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In reaction tubes, add a fixed concentration of [³H]-NMS (typically near its Kd value).

  • Add the serially diluted this compound to the tubes.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., atropine).

  • Calculate specific binding by subtracting non-specific from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound, and then calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane prep - [3H]-NMS - this compound dilutions - Binding buffer Start->Prepare_Reagents Incubation Incubate: [3H]-NMS + this compound + Membranes Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a competitive radioligand binding assay.

Isolated Organ Bath Functional Assay (Schild Analysis)

This protocol describes how to determine the functional antagonist potency (pA₂) of this compound.

Materials:

  • Guinea pig left atrium.

  • Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Force transducer and data acquisition system.

Procedure:

  • Dissect the guinea pig left atrium and mount it in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a control response.

  • Wash the tissue thoroughly to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat steps 4-6 with increasing concentrations of this compound.

  • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

  • Construct a Schild plot: log(dose ratio - 1) versus the log of the molar concentration of this compound.

  • The x-intercept of the linear regression of the Schild plot gives the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.

Schild_Analysis_Workflow Start Start Tissue_Preparation Prepare & Mount Guinea Pig Atrium Start->Tissue_Preparation Equilibration Equilibrate Tissue Tissue_Preparation->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Washout Wash Tissue Control_CRC->Washout Antagonist_Incubation Incubate with this compound Washout->Antagonist_Incubation Antagonist_CRC Generate Agonist CRC in presence of this compound Antagonist_Incubation->Antagonist_CRC Repeat Repeat with different This compound concentrations? Antagonist_CRC->Repeat Repeat->Washout Yes Data_Analysis Data Analysis: - Calculate dose ratios - Construct Schild plot - Determine pA2 Repeat->Data_Analysis No End End Data_Analysis->End

Figure 3: Workflow for a Schild analysis in an isolated organ bath.

Conclusion

This compound is a well-characterized, selective M2 muscarinic receptor antagonist. Its mechanism of action is primarily competitive, although allosteric interactions may also play a role. Its high affinity and selectivity for the M2 receptor have been robustly demonstrated through both radioligand binding and functional assays. The detailed understanding of its interaction with the M2 receptor and the subsequent modulation of intracellular signaling pathways underscores its value as a research tool and as a potential lead compound for the development of therapeutics targeting M2 receptor-mediated pathologies. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and other M2 receptor modulators.

References

Otenzepad: A Deep Dive into its Pharmacodynamics and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective antagonist of the muscarinic acetylcholine M2 receptor.[1] Initially investigated for the treatment of bradycardia and arrhythmia due to its cardioselectivity, its development was halted after Phase III clinical trials.[2] Despite this, this compound remains a valuable pharmacological tool for researchers studying the physiological and pathological roles of the M2 receptor. This technical guide provides a comprehensive overview of this compound's pharmacodynamics, with a focus on its receptor selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Core Pharmacodynamics: M2 Receptor Selectivity

This compound exhibits a distinct selectivity profile for the muscarinic acetylcholine receptor subtypes. Its highest affinity is for the M2 receptor, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[2][3]

Quantitative Binding Affinity Data

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. These studies typically utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing each receptor subtype.[3] The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.

Receptor SubtypeThis compound Ki (nM)
M1537 - 1300
M264 - 186
M3786 - 2089
M4407 - 1800
M52800

Table 1: Binding affinities (Ki) of this compound for human muscarinic receptor subtypes. Data compiled from multiple sources.[3]

In addition to Ki values, the half-maximal inhibitory concentration (IC50) has been determined in various tissues. For instance, this compound has an IC50 of 386 nM in rat heart and 640 nM in rabbit peripheral lung.[1]

Mechanism of Action

This compound is primarily classified as a competitive antagonist at the M2 muscarinic receptor.[4] This means that it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing receptor activation. However, some studies suggest a more complex interaction, with evidence pointing towards an allosteric mechanism.[5][6] This suggests that this compound may bind to a site on the receptor that is distinct from the acetylcholine binding site, inducing a conformational change that reduces the affinity of the receptor for its agonist.[5]

Signaling Pathways

The interaction of this compound with the M2 receptor blocks the downstream signaling cascade typically initiated by acetylcholine.

M2 Receptor Signaling

The M2 muscarinic receptor is coupled to inhibitory G proteins (Gαi). Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels has various physiological effects, including a decrease in heart rate.[7]

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->M2R Antagonizes ACh Acetylcholine ACh->M2R Activates ATP ATP ATP->AC Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

M2 receptor signaling pathway and the antagonistic action of this compound.
M3 Receptor Signaling (for comparison)

In contrast, the M3 muscarinic receptor, for which this compound has a much lower affinity, is coupled to Gq proteins.[8] Agonist binding to M3 receptors activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[8]

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq_protein Gq Protein (αβγ) M3R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ACh Acetylcholine ACh->M3R Activates PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

M3 receptor signaling pathway, which is less affected by this compound.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the concentration of this compound that inhibits the binding of a radiolabeled antagonist to a specific muscarinic receptor subtype.

Materials:

  • Membrane preparations from CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor.[3]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • This compound (unlabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation (typically 10-20 µg of protein), a fixed concentration of [³H]-NMS (typically at or below its Kd, e.g., 0.2 nM), and varying concentrations of this compound.[1][2]

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 27°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1][9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation This compound This compound (varying conc.) This compound->Incubation Filtration Filter to Separate Bound/Unbound Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Inhibition vs. [this compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Workflow for a competitive radioligand binding assay.
Functional Assay: Inhibition of cAMP Accumulation (M2 Receptor)

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.

Objective: To determine the functional antagonist potency of this compound at the M2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Plate the M2 receptor-expressing cells in a suitable multi-well plate and grow to near confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of a muscarinic agonist (typically the EC80 concentration) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of M2 activation more readily measurable.

  • Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation, can be determined.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection Plating Plate M2-expressing cells Preincubation Pre-incubate with this compound Plating->Preincubation Stimulation Stimulate with Agonist + Forskolin Preincubation->Stimulation Lysis Lyse Cells Stimulation->Lysis cAMP_Measurement Measure cAMP levels Lysis->cAMP_Measurement Analysis Determine IC50 cAMP_Measurement->Analysis

Workflow for a cAMP accumulation functional assay.
Functional Assay: Calcium Mobilization (M3 Receptor)

This assay is used to confirm the low antagonist activity of this compound at the M3 receptor.

Objective: To measure the ability of this compound to block agonist-induced calcium release in cells expressing the M3 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.[9]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the M3 receptor-expressing cells in a black-walled, clear-bottom 96-well plate.[10]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (typically the EC80 concentration) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized M2 selective muscarinic receptor antagonist. Its pharmacodynamic profile, defined by its high affinity for the M2 receptor and its ability to competitively block its downstream signaling, has made it an important tool in cardiovascular and neuroscience research. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of muscarinic receptor pharmacology and the development of novel subtype-selective ligands.

References

Preclinical Profile of Otenzepad (ORM-12741) for Bradycardia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenzepad (also known as AF-DX 116 and ORM-12741) is a selective antagonist of the M2 muscarinic acetylcholine receptor. Preclinical investigations have robustly demonstrated its potential as a therapeutic agent for bradycardia. By competitively inhibiting the binding of acetylcholine to M2 receptors in the sinoatrial node, this compound effectively mitigates the parasympathetic nervous system's chronotropic influence on the heart, leading to an increase in heart rate. This whitepaper provides an in-depth technical overview of the pivotal preclinical studies that have characterized the pharmacological and physiological effects of this compound in relevant animal models of bradycardia. Detailed experimental protocols, quantitative data, and mechanistic signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals in the cardiovascular field.

Mechanism of Action: M2 Receptor Antagonism in the Sinoatrial Node

The primary mechanism by which this compound exerts its chronotropic effects is through the blockade of M2 muscarinic acetylcholine receptors located on the pacemaker cells of the sinoatrial (SA) node. In the parasympathetic control of heart rate, acetylcholine released from vagal nerve endings binds to these G-protein coupled receptors, initiating a signaling cascade that slows down the heart rate.

This compound, as a competitive antagonist, occupies the M2 receptor binding site, thereby preventing acetylcholine from exerting its effects. This leads to a disinhibition of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels that collectively result in an accelerated pacemaker potential and an increased heart rate.

Otenzepad_Mechanism_of_Action cluster_0 Sinoatrial Node Pacemaker Cell Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds This compound This compound This compound->M2_Receptor Blocks Heart_Rate_Increase Increased Heart Rate This compound->Heart_Rate_Increase Results in G_Protein Gi/o Protein M2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Funny_Current If (Funny Current) cAMP->Funny_Current Modulates Heart_Rate_Decrease Decreased Heart Rate Funny_Current->Heart_Rate_Decrease Leads to

Figure 1: Signaling pathway of this compound's action on the sinoatrial node.

Quantitative Preclinical Efficacy Data

The efficacy of this compound in counteracting bradycardia has been quantified in several key preclinical models. The following tables summarize the critical data from these studies, highlighting the compound's potency and cardioselectivity.

Table 1: In Vivo Efficacy in Animal Models of Bradycardia
Animal ModelBradycardia InductionParameter MeasuredThis compound (AF-DX 116) ED50Reference
Pithed RatVagal Nerve StimulationInhibition of Bradycardia32 µg/kg i.v.[1]
Conscious DogBasal Heart RateIncrease in Heart Rate79 µg/kg i.v.[1]
Conscious DogClonidine-inducedReversal of BradycardiaNot explicitly quantified, but complete reversal observed[1]
Table 2: In Vitro Receptor Affinity and Selectivity
PreparationParameter MeasuredThis compound (AF-DX 116) pA2Atropine pA2Reference
Isolated Guinea Pig Atria (Heart)M2 Receptor Antagonism7.33Not Reported in this study[1]
Isolated Guinea Pig Smooth MuscleMuscarinic Receptor Antagonism6.39 - 6.44Not Reported in this study[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Detailed Experimental Protocols

The following sections provide a detailed description of the methodologies employed in the key preclinical studies that generated the quantitative data presented above.

Vagally-Induced Bradycardia in Pithed Rats

This in vivo model is a classic preparation for assessing the effects of drugs on the parasympathetic control of heart rate.

Experimental Workflow:

Pithed_Rat_Workflow Anesthesia Anesthesia of Rat Pithing Surgical Pithing (Destruction of CNS) Anesthesia->Pithing Vagal_Stimulation Electrical Stimulation of Vagus Nerve Pithing->Vagal_Stimulation HR_Measurement Measurement of Heart Rate & Blood Pressure Vagal_Stimulation->HR_Measurement Drug_Administration Intravenous Administration of this compound HR_Measurement->Drug_Administration Repeat_Stimulation Repeat Vagal Stimulation & Measurement Drug_Administration->Repeat_Stimulation

Figure 2: Experimental workflow for the pithed rat model of vagally-induced bradycardia.

Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized, typically with an agent that has minimal effects on the cardiovascular system.

  • Pithing Procedure: A steel rod is inserted through the orbit and down the spinal canal to destroy the central nervous system (CNS). This eliminates central autonomic reflexes, allowing for the direct assessment of peripheral drug effects. The animal is then artificially ventilated.

  • Instrumentation: A carotid artery is cannulated for continuous monitoring of blood pressure and heart rate. A jugular vein is cannulated for intravenous drug administration.

  • Vagal Stimulation: The vagus nerve in the neck is isolated and placed on electrodes. Electrical stimulation (e.g., at a frequency of 5 Hz) is applied to induce a reproducible bradycardic response.

  • Drug Administration: After establishing a stable baseline and a consistent response to vagal stimulation, this compound is administered intravenously in increasing doses.

  • Data Acquisition and Analysis: The degree of inhibition of the vagally-induced bradycardia is measured at each dose level. The ED50, the dose required to produce 50% of the maximal inhibitory effect, is then calculated.

Heart Rate Effects in Conscious Dogs

This model allows for the assessment of a drug's cardiovascular effects in a non-anesthetized, physiologically more relevant state.

Experimental Workflow:

Conscious_Dog_Workflow Surgical_Implantation Surgical Implantation of Telemetry Device Recovery Post-Surgical Recovery Period Surgical_Implantation->Recovery Baseline_Measurement Baseline Heart Rate & Blood Pressure Recording Recovery->Baseline_Measurement Drug_Administration Intravenous Administration of this compound or Clonidine Baseline_Measurement->Drug_Administration HR_Monitoring Continuous Monitoring of Cardiovascular Parameters Drug_Administration->HR_Monitoring

Figure 3: Experimental workflow for assessing cardiovascular effects in conscious dogs.

Protocol:

  • Animal Preparation and Instrumentation: Beagle dogs are surgically instrumented with telemetry devices for the continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure. This allows for data collection in freely moving, unstressed animals.

  • Recovery: A post-operative recovery period is allowed to ensure the animals have returned to a normal physiological state.

  • Baseline Measurements: Baseline cardiovascular parameters are recorded over a sufficient period to establish a stable baseline.

  • Drug Administration for Basal Heart Rate: this compound is administered intravenously at various doses, and the resulting changes in basal heart rate are recorded. The dose-response relationship is then determined to calculate the ED50 for the tachycardic effect.

  • Clonidine-Induced Bradycardia: In a separate set of experiments, bradycardia is induced by the administration of clonidine, an α2-adrenergic agonist that centrally increases vagal tone.

  • Reversal of Bradycardia: Once a stable bradycardia is established, this compound is administered to assess its ability to reverse this effect.

In Vitro Studies in Isolated Guinea Pig Atria

This ex vivo model allows for the direct assessment of a drug's effects on cardiac tissue in a controlled environment, free from systemic influences.

Experimental Workflow:

Isolated_Atria_Workflow Atria_Isolation Isolation of Guinea Pig Atria Tissue_Bath Mounting in an Organ Bath Atria_Isolation->Tissue_Bath Electrical_Stimulation Electrical Field Stimulation Tissue_Bath->Electrical_Stimulation Agonist_Response Cumulative Concentration- Response to Carbachol Electrical_Stimulation->Agonist_Response Antagonist_Incubation Incubation with This compound Agonist_Response->Antagonist_Incubation Repeat_Agonist_Response Repeat Agonist Concentration-Response Antagonist_Incubation->Repeat_Agonist_Response

Figure 4: Experimental workflow for isolated guinea pig atria studies.

Protocol:

  • Tissue Preparation: Guinea pigs are euthanized, and the atria are rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Mounting: The atria are mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the atrial preparation is fixed, and the other is connected to a force transducer to measure contractile force.

  • Electrical Stimulation: The atria are electrically stimulated at a constant frequency (e.g., 1 Hz) to ensure a regular rhythm.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist, such as carbachol, to determine its potency in producing a negative inotropic (decreased contractility) or chronotropic (decreased rate) effect.

  • Antagonist Incubation: The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period.

  • Repeat Agonist Response: The cumulative concentration-response curve for the muscarinic agonist is repeated in the presence of this compound.

  • Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve caused by this compound is used to calculate the pA2 value, which is a measure of the antagonist's affinity for the receptor.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a treatment for bradycardia. The in vivo studies in pithed rats and conscious dogs demonstrate its efficacy in increasing heart rate and reversing induced bradycardia at doses that indicate a high degree of cardioselectivity.[1] The in vitro studies in isolated guinea pig atria confirm its high affinity for cardiac M2 muscarinic receptors.[1] The detailed experimental protocols outlined in this whitepaper provide a framework for the continued investigation and development of this compound and other M2 receptor antagonists for cardiovascular applications. The convergence of these preclinical findings underscores the potential of this compound as a targeted and effective therapy for conditions characterized by an abnormally low heart rate.

References

Otenzepad's Role in Cholinergic Neurotransmission: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (also known as AF-DX 116) is a selective antagonist of the M2 subtype of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of this compound's pharmacological profile, its mechanism of action within the cholinergic system, and its effects on various physiological processes. Detailed experimental protocols for key assays, quantitative binding and functional data, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction to this compound and Cholinergic Neurotransmission

Cholinergic neurotransmission, mediated by acetylcholine (ACh), plays a critical role in a vast array of physiological functions in both the central and peripheral nervous systems. ACh exerts its effects through two main types of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5), each with distinct tissue distribution, signaling mechanisms, and physiological roles.

This compound is a competitive antagonist with a notable selectivity for the M2 muscarinic receptor.[1] The M2 receptor is predominantly expressed in the heart, where it mediates the parasympathetic control of heart rate, and presynaptically on cholinergic neurons, where it functions as an autoreceptor to inhibit further ACh release.[2][3] this compound's selectivity for the M2 receptor has made it a valuable pharmacological tool for dissecting the roles of this specific receptor subtype and has been investigated for its therapeutic potential in conditions such as bradycardia and cognitive disorders.[4][5]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized across various muscarinic receptor subtypes using a range of in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes
Receptor SubtypeKi (nM)Cell LineRadioligandReference
M1417Recombinant[3H]-NMS
M264Recombinant[3H]-NMS
M3786Recombinant[3H]-NMS
M4211Recombinant[3H]-NMS
M55130Recombinant[3H]-NMS
Table 2: this compound Functional Antagonist Potency (IC50/pA2)
Assay TypeReceptor Subtype/TissuePotencyAgonistReference
Inhibition of ContractionRat HeartIC50: 386 nM-[4]
Inhibition of ContractionRabbit Peripheral LungIC50: 640 nM-[4]
Inhibition of Phosphoinositide TurnoverRat Olfactory Bulb (M2)pA2: 6.12Carbachol[6]
Antagonism of Negative Chronotropic EffectsGuinea Pig AtriapA2 ~7Muscarinic Agonists[7]

Mechanism of Action: M2 Receptor Antagonism and Downstream Signaling

This compound exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. The M2 receptor is primarily coupled to inhibitory G proteins of the Gi/o family.[3][8] Antagonism of the M2 receptor by this compound disrupts these signaling cascades, leading to a variety of cellular responses.

Canonical Signaling Pathway: Adenylyl Cyclase Inhibition

The primary and most well-characterized signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase.[2][3] Upon agonist binding, the M2 receptor activates Gi proteins, leading to the dissociation of the Gαi subunit. This Gαi subunit then inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this pathway, this compound prevents the agonist-induced decrease in cAMP.

M2_Adenylyl_Cyclase_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M2R Binds to This compound This compound This compound->M2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates targets leading to M2_GIRK_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) K_out K+ (out) GIRK->K_out K+ efflux ACh Acetylcholine ACh->M2R Binds to This compound This compound This compound->M2R Blocks K_in K+ (in) K_in->GIRK Hyperpolarization Hyperpolarization K_out->Hyperpolarization Leads to Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing muscarinic receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

References

Otenzepad's M2 Receptor Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) with a notable selectivity for the M2 subtype.[1] The M2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cardiac function and neurotransmission. This compound's cardioselectivity led to its investigation for treating conditions like arrhythmia and bradycardia, although its development was halted after Phase III clinical trials.[1][2] This technical guide provides an in-depth review of the M2 receptor pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for muscarinic receptor subtypes. This data highlights this compound's selectivity for the M2 receptor.

Table 1: this compound (AF-DX 116) Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes [1]

Receptor SubtypeDissociation Constant (Ki) (nM)
M1537.0 - 1300
M281.0 - 186
M3838 - 2089.0
M4407.0 - 1800
M52800

Data derived from studies on cloned human muscarinic receptors expressed in CHO-K1 cells.[1]

Table 2: this compound (AF-DX 116) Inhibitory Concentration (IC50) in Various Tissues [3]

TissueIC50 (nM)
Rabbit Peripheral Lung640
Rat Heart386

Mechanism of Action: M2 Receptor Antagonism

This compound functions as a competitive antagonist at the M2 muscarinic receptor. M2 receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon activation by acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] By competitively binding to the M2 receptor, this compound blocks the binding of acetylcholine, thereby preventing this signaling cascade and the subsequent physiological responses, such as a decrease in heart rate.[4]

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine ACh->M2R Binds & Activates This compound This compound This compound->M2R Binds & Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

Figure 1. this compound's competitive antagonism of the M2 muscarinic receptor signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacology of this compound at the M2 receptor.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

  • CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.[1]

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[5][6]

  • Unlabeled competitor: this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the desired muscarinic receptor subtype.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]NMS (e.g., 0.3 nM).[5]

    • Add increasing concentrations of this compound to the wells.

    • For determining non-specific binding, add 1 µM atropine instead of this compound.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (e.g., from CHO-K1 cells) Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Prepare Radioligand ([3H]NMS) Radioligand->Incubation Competitor Prepare Competitor (this compound) Competitor->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Count Radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Figure 2. Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-mediated inhibition of cAMP production.

Objective: To determine the functional potency of this compound as an M2 receptor antagonist.

Materials:

  • Cells expressing M2 receptors (e.g., CHO-K1 cells).

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Forskolin (an adenylyl cyclase activator).[7]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][9][10]

  • Cell lysis buffer.

Procedure:

  • Cell Culture and Plating:

    • Culture and seed M2 receptor-expressing cells into a multi-well plate.

    • Allow cells to adhere and grow overnight.

  • Assay:

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period.

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells except the basal control.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.[7]

    • Incubate for a specified time to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, AlphaScreen, ELISA).[8][9][10]

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

Conclusion

This compound is a well-characterized selective antagonist of the M2 muscarinic acetylcholine receptor. Its pharmacological profile, defined by its binding affinity and functional potency, has been established through a variety of in vitro assays. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals working on muscarinic receptor pharmacology. While this compound's clinical development has been discontinued, it remains a valuable tool for investigating the physiological and pathological roles of the M2 receptor.

References

Chemical and physical properties of Otenzepad

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Otenzepad

Introduction

This compound, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist.[1][2] It was initially investigated for the treatment of cardiac arrhythmias and bradycardia due to its relative cardioselectivity.[3] Developed by Boehringer Ingelheim, its clinical development was discontinued after Phase III trials.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacological profile, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[2] It is a racemic mixture, with the (+)-enantiomer exhibiting eight times greater potency at the M2 receptor than the (-)-enantiomer.[3]

PropertyValueReference
IUPAC Name 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1][5]benzodiazepin-6-one[3]
Synonyms AF-DX 116[1][2]
CAS Number 102394-31-0[1]
Molecular Formula C24H31N5O2[1][6]
Molecular Weight 421.54 g/mol [1][6]
Appearance White to off-white solid[2][7]
Density 1.171 g/cm³[5]
Boiling Point 573.2°C at 760 mmHg[5]
Flash Point 300.5°C[5]
LogP 3.21440[5]
Stereochemistry Racemic[6]
SMILES CCN(CC)CC1CCCCN1CC(=O)N2c3ccccc3C(=O)Nc4cccnc42[6]
InChI Key UBRKDAVQCKZSPO-UHFFFAOYSA-N[6]

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

ConditionDetailsReference
In Vitro Solubility Soluble in DMSO at 25 mg/mL (59.31 mM) with the aid of ultrasonication and warming to 60°C.[1][2][7]
In Vivo Formulations - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) - 10% DMSO, 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) - 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL)[2]
Powder Storage -20°C for 3 years; 4°C for 2 years.[1][2][7]
Solvent Storage -80°C for 6 months; -20°C for 1 month.[1][2][7]

Pharmacological Profile

This compound is a competitive antagonist with higher selectivity for the M2 muscarinic acetylcholine receptor (mAChR) compared to other subtypes.[2][3] The M2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] This mechanism is particularly important in the heart, where it contributes to the negative chronotropic and inotropic effects of acetylcholine.[8]

Binding Affinity and Potency

The antagonist binding properties of this compound have been characterized across various muscarinic receptor isoforms.

Receptor SubtypeDissociation Constant (Ki)IC50Tissue/SystemReference
M1 537.0 - 1300 nM-Cloned human receptors in CHO-K1 cells[3]
M2 81.0 - 186 nM386 nMRat heart[1][3]
M2 -640 nMRabbit peripheral lung[1][2][5]
M3 838 - 2089.0 nM-Cloned human receptors in CHO-K1 cells[3]
M4 407.0 - 1800 nM-Cloned human receptors in CHO-K1 cells[3]
M5 2800 nM-Cloned human receptors in CHO-K1 cells[3]

Mechanism of Action: M2 Receptor Antagonism

This compound exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. In cardiac tissue, this antagonism prevents the Gi-protein-mediated inhibition of adenylyl cyclase, thereby blocking the parasympathetic-induced decrease in heart rate.[8] In the central nervous system, presynaptic M2 autoreceptors inhibit acetylcholine release; antagonism by this compound can therefore enhance cholinergic transmission.[9]

Otenzepad_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh_release->ACh_synapse M2_receptor M2 Receptor G_protein Gi Protein M2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular Response\n(e.g., ↓ Heart Rate) Cellular Response (e.g., ↓ Heart Rate) cAMP->Cellular Response\n(e.g., ↓ Heart Rate) ACh_synapse->M2_receptor Binds This compound This compound This compound->M2_receptor Blocks

Mechanism of this compound as an M2 receptor antagonist.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To quantify the affinity of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells or tissue homogenates like rat heart).[3]

  • Radioligand: N-[3H]Methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.[10]

  • This compound (unlabeled competitor).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

  • Scintillation cocktail and vials.

  • Glass fiber filters and filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of [3H]NMS (typically at its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of atropine.

  • Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.[10]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - [3H]NMS Radioligand - this compound Dilutions - Assay Buffer incubation Incubate Membranes with [3H]NMS and this compound prep_reagents->incubation filtration Terminate by Rapid Vacuum Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity via Liquid Scintillation Counting washing->counting calc_ic50 Plot Competition Curve and Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
In Vivo Memory Enhancement Studies in Rodents

This protocol is based on studies demonstrating this compound's effects on memory and learning.[1]

Objective: To assess the effect of this compound on memory acquisition and retention in rodent models.

Animal Model:

  • Male Long-Evans rats (325-350 g) for acquisition tasks.[1]

  • Adult male Swiss mice (25-30 g) for retention tasks.[1]

Materials:

  • This compound.

  • Vehicle (e.g., saline).

  • Behavioral apparatus (e.g., radial arm maze for win-stay task, step-through inhibitory avoidance chamber).

Procedure (Win-Stay Acquisition in Rats):

  • Acclimation: Acclimate rats to the testing room and apparatus.

  • Administration: Administer this compound (0.25, 0.5, 1.0, or 2.0 mg/kg) or vehicle via subcutaneous (s.c.) injection on the dorsum of the neck.[1]

  • Training: After a set post-injection period, begin the win-stay acquisition training in the radial arm maze.

  • Data Collection: Record metrics such as the number of correct arm entries to retrieve a reward.

  • Analysis: Compare the performance of this compound-treated groups to the vehicle control group. Doses of 0.5 and 1.0 mg/kg were found to significantly improve acquisition.[1]

Procedure (Inhibitory Avoidance in Mice):

  • Training: Train mice in a one-trial step-through inhibitory avoidance task.

  • Administration: Immediately after training, administer any primary treatment (e.g., glucose or insulin). Ten minutes later, administer this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][9]

  • Retention Test: Test the mice 24 hours later by placing them back in the apparatus and measuring the latency to perform the previously punished action (e.g., crossing to the dark compartment).

  • Analysis: Compare the retention latencies between groups. This compound was shown to enhance retention and reverse insulin-induced memory impairment.[1][9]

Logical Relationships and Physiological Effects

This compound's selective antagonism of M2 receptors leads to distinct physiological outcomes depending on the target tissue. Its effects on the cardiovascular and central nervous systems are of primary interest.

Logical_Relationships cluster_target Primary Molecular Target cluster_effects Physiological Effects This compound This compound M2_Receptor M2 Muscarinic Receptor (mAChR M2) This compound->M2_Receptor Antagonizes Cardiac Cardiac Tissue: Blocks Parasympathetic Innervation → ↑ Heart Rate M2_Receptor->Cardiac Mediates CNS CNS (Presynaptic): Blocks Autoreceptors → ↑ Acetylcholine Release → Memory Enhancement M2_Receptor->CNS Mediates

Logical flow from drug to physiological effect.

Conclusion

This compound is a well-characterized M2-selective muscarinic antagonist with a defined chemical structure and distinct physical properties. Its pharmacological profile, highlighted by its higher affinity for M2 over other mAChR subtypes, has made it a valuable tool for studying the role of this receptor in cardiac function and cognitive processes. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective muscarinic receptor modulators in preclinical and research settings.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Otenzepad in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] It has been investigated for its potential therapeutic effects in various conditions, including cardiac arrhythmias and cognitive disorders. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in rodent models, specifically focusing on its effects on memory and its pharmacokinetic profile.

Mechanism of Action

This compound selectively blocks the M2 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR). The M2 receptor is coupled to an inhibitory G protein (Gi), which, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory effect. The signaling cascade downstream of M2 receptor activation also involves the modulation of mitogen-activated protein kinase (MAPK) and Akt pathways. In the context of memory, M2 autoreceptors on cholinergic nerve terminals inhibit acetylcholine release; therefore, antagonism by this compound can enhance cholinergic transmission.

This compound Signaling Pathway

Otenzepad_Signaling cluster_membrane Cell Membrane cluster_cell Intracellular M2R M2 Receptor G_protein Gi Protein M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP PKA PKA cAMP->PKA Activates MAPK_Akt MAPK/Akt Pathways PKA->MAPK_Akt Modulates This compound This compound This compound->M2R Blocks ACh Acetylcholine ACh->M2R Binds

Caption: this compound's mechanism of action as an M2 receptor antagonist.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo rodent studies with this compound.

Table 1: Efficacy of this compound in Rodent Memory Models

SpeciesModelAdministration RouteDosage (mg/kg)Effect
MouseInhibitory Avoidance TaskIntraperitoneal (i.p.)0.3, 1.0, 3.0Reverses insulin-induced memory impairment.[3]
RatWin-Stay AcquisitionSubcutaneous (s.c.)0.5, 1.0Significantly improved acquisition.[2]
RatMemory RetentionSubcutaneous (s.c.)2.0Significantly improved retention.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Distribution Half-Life (t½α)17 seconds
Elimination Half-Life (t½β)17 minutes
Primary Organ DistributionHeart, Spleen, Submandibular Glands
Brain UptakeLow
Data obtained from anesthetized Sprague-Dawley rats following intravenous administration of [3H]AF-DX 116.[4]

Experimental Protocols

Experimental Workflow for a Typical In Vivo Study

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Behavioral Testing cluster_analysis Analysis animal_acclimation Animal Acclimation (e.g., 1 week) oten_prep This compound Formulation animal_acclimation->oten_prep randomization Randomization into Treatment Groups oten_prep->randomization dosing This compound Administration (i.p. or s.c.) randomization->dosing behavioral_test Behavioral Assay (e.g., Inhibitory Avoidance) dosing->behavioral_test data_collection Data Collection (e.g., Latency, PK samples) behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results & Interpretation stat_analysis->results

References

Otenzepad Administration in Animal Studies of Arrhythmia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the administration of Otenzepad (also known as AF-DX 116) in animal models of cardiac arrhythmia. The information is compiled from published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a selective antagonist of the muscarinic M2 receptor, which is the predominant muscarinic receptor subtype in the heart. These receptors are activated by acetylcholine and play a crucial role in regulating cardiac function, including heart rate and atrial contractility. By blocking the action of acetylcholine at M2 receptors, this compound can modulate cardiac electrophysiology, suggesting its potential as an antiarrhythmic agent. The following sections detail its application in canine and guinea pig models of arrhythmia.

Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies investigating the effects of this compound on arrhythmia.

Table 1: this compound Administration and Effects in a Canine Model of Ventricular Arrhythmia

ParameterDetailsReference
Animal Model Beagle Dogs
Arrhythmia Induction 1. Two-stage coronary ligation2. Digitalis (Ouabain) infusion3. Adrenaline infusion
This compound Dosage 0.3 mg/kg
Route of Administration Intravenous (i.v.) bolus injection
Observed Effects - Coronary Ligation Model: No significant antiarrhythmic effect; tended to increase sinus rate. - Digitalis-Induced Model: Did not suppress ventricular tachycardia (VT) or increase the already elevated atrial rate. - Adrenaline-Induced Model: Decreased the arrhythmic ratio (number of premature ventricular contractions / total heart rate) 9 minutes after injection and increased the atrial rate.
Pharmacokinetics Maximum plasma concentration of nearly 1 µg/ml reached 1 minute after bolus injection.

Table 2: this compound in an In Vitro Guinea Pig Atria Model

ParameterDetailsReference
Animal Model Guinea Pig
Tissue Preparation Electrically driven left atrium
Agonists Used Carbachol or Acetylcholine
Focus of Study Allosteric interaction of this compound with M2 receptors
Key Finding This compound's action involves an allosteric site on the M2 receptor, demonstrating a complex interaction beyond simple competitive antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and arrhythmia.

Protocol 1: Induction of Ventricular Arrhythmias in Beagle Dogs

This protocol describes three common methods for inducing ventricular arrhythmias in dogs to test the efficacy of antiarrhythmic drugs like this compound.

1.1. Two-Stage Coronary Ligation-Induced Arrhythmia

  • Objective: To create a model of arrhythmia resulting from myocardial infarction.

  • Procedure:

    • Anesthetize beagle dogs and maintain sterile surgical conditions.

    • Perform a left thoracotomy to expose the heart.

    • Isolate the left anterior descending (LAD) coronary artery.

    • In the first stage, place a ligature around the LAD and partially occlude the vessel.

    • After a period of stabilization (e.g., 24 hours), perform a second procedure to completely ligate the LAD, inducing an infarct and subsequent ventricular arrhythmias.

    • Monitor electrocardiogram (ECG) continuously to observe the onset and characteristics of the arrhythmia.

1.2. Digitalis (Ouabain)-Induced Arrhythmia

  • Objective: To induce ventricular tachycardia through digitalis toxicity.

  • Procedure:

    • Anesthetize beagle dogs.

    • Establish intravenous access for drug administration and blood sampling.

    • Administer a continuous intravenous infusion of ouabain (a cardiac glycoside) at a pre-determined rate.

    • Continuously monitor the ECG for the development of ventricular tachycardia. The atrial rate will also typically increase significantly.

1.3. Adrenaline-Induced Arrhythmia

  • Objective: To induce ventricular tachycardia through adrenergic stimulation.

  • Procedure:

    • Anesthetize beagle dogs.

    • Establish intravenous access.

    • Administer a continuous intravenous infusion of adrenaline (epinephrine) at a rate sufficient to induce ventricular arrhythmias.

    • Monitor the ECG continuously to quantify the arrhythmic ratio (number of premature ventricular contractions divided by the total heart rate).

Protocol 2: In Vitro Electrically Stimulated Guinea Pig Atria
  • Objective: To assess the direct effects of this compound on atrial tissue and its interaction with muscarinic receptors.

  • Procedure:

    • Humanely euthanize a guinea pig and rapidly excise the heart.

    • Dissect the left atrium in a bath of oxygenated Krebs-Henseleit solution.

    • Mount the atrial tissue in an organ bath continuously superfused with oxygenated and warmed Krebs-Henseleit solution.

    • Place stimulating electrodes on the tissue and pace it at a constant frequency (e.g., 1 Hz).

    • Record the isometric contractile force using a force transducer.

    • After a stabilization period, introduce agonists such as carbachol or acetylcholine to the superfusate to induce a negative inotropic effect.

    • Administer this compound in the presence of the agonist to determine its antagonistic properties and mechanism of action.

Visualizations

Signaling Pathways and Experimental Workflows

Otenzepad_Mechanism_of_Action cluster_Cardiomyocyte Cardiac Myocyte ACh Acetylcholine M2R Muscarinic M2 Receptor ACh->M2R Binds to Gi Gi Protein M2R->Gi Activates This compound This compound This compound->M2R Blocks (Antagonist) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates HR_Contractility ↓ Heart Rate & ↓ Contractility Ca_Influx->HR_Contractility Leads to

This compound's antagonistic action on the M2 receptor signaling pathway.

Arrhythmia_Dog_Model_Workflow cluster_Induction Arrhythmia Induction Coronary_Ligation Two-Stage Coronary Ligation ECG_Monitoring Continuous ECG Monitoring Coronary_Ligation->ECG_Monitoring Digitalis Digitalis (Ouabain) Infusion Digitalis->ECG_Monitoring Adrenaline Adrenaline Infusion Adrenaline->ECG_Monitoring Animal_Prep Beagle Dog Preparation (Anesthesia, IV Access) Animal_Prep->Coronary_Ligation Induce Arrhythmia Animal_Prep->Digitalis Induce Arrhythmia Animal_Prep->Adrenaline Induce Arrhythmia Otenzepad_Admin This compound (0.3 mg/kg i.v.) Administration ECG_Monitoring->Otenzepad_Admin Baseline Recording Data_Analysis Data Analysis (Arrhythmic Ratio, Heart Rate) ECG_Monitoring->Data_Analysis Otenzepad_Admin->ECG_Monitoring Post-Dose Recording

Experimental workflow for testing this compound in canine arrhythmia models.

Guinea_Pig_Atria_Workflow Tissue_Prep Guinea Pig Left Atrium Dissection and Mounting Stimulation Electrical Stimulation (e.g., 1 Hz) Tissue_Prep->Stimulation Stabilization Stabilization in Krebs-Henseleit Solution Stimulation->Stabilization Agonist_Admin Agonist Administration (Carbachol/Acetylcholine) Stabilization->Agonist_Admin Otenzepad_Admin This compound Administration Agonist_Admin->Otenzepad_Admin Measurement Measure Contractile Force Agonist_Admin->Measurement Baseline Effect Otenzepad_Admin->Measurement Antagonistic Effect

Workflow for the in vitro guinea pig electrically stimulated atria experiment.

Application Notes and Protocols for Otenzepad Dosage Calculation in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1] M2 receptors are G protein-coupled receptors that play a crucial role in various physiological processes, including cardiovascular function and neuronal signaling. In a research context, particularly in oncology, the cholinergic signaling pathway, including the M2 receptor, is emerging as a potential therapeutic target. This document provides detailed protocols and guidelines for determining the optimal dosage of this compound for in vitro cell culture experiments, focusing on assessing its effects on cell viability and signaling pathways.

Mechanism of Action and Signaling Pathway

This compound selectively binds to M2 muscarinic receptors, competitively inhibiting the binding of the endogenous ligand, acetylcholine (ACh). The M2 receptor is primarily coupled to Gαi/o proteins. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). By blocking the M2 receptor, this compound prevents these downstream signaling events.

Otenzepad_Signaling_Pathway M2R M2 Receptor G_protein Gαi/o-βγ M2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP ACh Acetylcholine (Agonist) ACh->M2R This compound This compound (Antagonist) This compound->M2R G_protein->AC PKA PKA cAMP->PKA ATP ATP Cellular_Response Cellular Response (e.g., Proliferation, Survival) PKA->Cellular_Response

Figure 1: this compound's inhibitory effect on the M2 muscarinic receptor signaling pathway.

Quantitative Data Summary

While specific IC50 values for this compound in cancer cell lines are not widely published, binding affinity data from tissue preparations can provide a useful starting point for dose-ranging studies. The following table summarizes known binding affinities.

ParameterTissue/ReceptorValueReference
IC50Rabbit Peripheral Lung640 nM[1]
IC50Rat Heart386 nM[1]
Ki (apparent)Human Gastric Smooth Muscle (M2-like receptor)298 ± 40 nM[2]
Ki (apparent)Human Gastric Smooth Muscle (M3-like receptor)3.463 ± 0.62 µM[2]

Note: IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound that displaces 50% of the radioligand from the M2 receptors. Ki (inhibitory constant) is another measure of binding affinity. These values suggest that a concentration range of 100 nM to 10 µM would be appropriate for initial in vitro screening experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is soluble in DMSO.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the product data sheet, this compound has a solubility of 25 mg/mL (59.31 mM) in DMSO.[3]

  • To prepare a 10 mM stock solution, dissolve 4.22 mg of this compound (Molecular Weight: 421.54 g/mol ) in 1 mL of DMSO.

  • Vortex until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a method to determine the effect of this compound on the viability of a chosen cell line.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to ~80% Confluency Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Otenzepad_Dilution 3. Prepare Serial Dilutions of this compound Cell_Treatment 4. Treat Cells with this compound (e.g., 24, 48, 72h) Otenzepad_Dilution->Cell_Treatment MTT_Addition 5. Add MTT Reagent Cell_Treatment->MTT_Addition Incubation 6. Incubate (1-4h) MTT_Addition->Incubation Solubilization 7. Add Solubilization Buffer Incubation->Solubilization Read_Absorbance 8. Read Absorbance (e.g., 570 nm) Solubilization->Read_Absorbance IC50_Calculation 9. Calculate IC50 Read_Absorbance->IC50_Calculation

Figure 2: Workflow for determining the IC50 of this compound using a cell viability assay.

Materials:

  • Selected cell line (e.g., A549, PC9, U87MG, or HCT-116)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting range is 0.1, 1, 10, 100, 1000, and 10000 nM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 3: Western Blotting for Downstream Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets like Akt and MAPK, which are indicative of M2 receptor pathway modulation.

Materials:

  • Cell line cultured in 6-well plates

  • This compound

  • Agonist (e.g., Carbachol)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an M2 receptor agonist (e.g., Carbachol) for a short period (e.g., 15-30 minutes). Include a non-stimulated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the effects of this compound treatment to the agonist-only and control groups.

Conclusion

These protocols provide a framework for researchers to systematically determine the effective dosage of this compound in cell culture experiments and to investigate its impact on cell viability and downstream signaling pathways. Due to the lack of published IC50 data in cancer cell lines, it is crucial to perform initial dose-response experiments across a broad concentration range to identify the optimal working concentrations for specific cell lines and experimental endpoints.

References

Otenzepad in Patch Clamp Electrophysiology: Application Notes and Protocols for M1 Muscarinic Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Otenzepad, a muscarinic acetylcholine receptor antagonist, in patch clamp electrophysiology studies, with a specific focus on its interaction with the M1 muscarinic receptor. This document outlines the mechanism of action, detailed experimental protocols, data presentation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). While it exhibits relative selectivity for the M2 receptor subtype, its binding affinity for other subtypes, including the M1 receptor, allows for its use in comparative electrophysiological studies to dissect the roles of different muscarinic receptor subtypes in cellular excitability and signaling.[1] The M1 muscarinic receptor, predominantly coupled to Gq/11 G-proteins, plays a crucial role in various physiological processes, particularly in the central nervous system where it is involved in learning, memory, and cognitive function.[2][3] Activation of the M1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately affecting ion channel function.[2][3][4]

Patch clamp electrophysiology is a powerful technique to directly measure the activity of ion channels in the cell membrane, providing high-resolution insights into the effects of compounds like this compound on receptor-mediated modulation of these channels.[5][6][7][8] These notes provide protocols for whole-cell patch clamp recordings to investigate the inhibitory effects of this compound on M1 receptor-mediated currents.

Data Presentation: this compound Binding Affinities

The following table summarizes the dissociation constants (Ki) of this compound for various muscarinic receptor subtypes, highlighting its binding profile. This data is crucial for designing experiments and interpreting results concerning receptor selectivity.

Muscarinic Receptor SubtypeDissociation Constant (Ki) (nM)
M1537.0 - 1300
M281.0 - 186
M3838 - 2089
M4407.0 - 1800
M52800

Data sourced from Buckley NJ, et al. (1989) as cited in Wikipedia.[1]

Signaling Pathway and Experimental Workflow

M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor and the point of inhibition by this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca Intracellular Ca²⁺↑ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates IonChannel Ion Channel Modulation (e.g., K⁺ channels ↓) Ca->IonChannel Modulates PKC->IonChannel Modulates This compound This compound This compound->M1R Inhibits

Caption: M1 muscarinic receptor signaling cascade and this compound's point of inhibition.

Patch Clamp Experimental Workflow

The following diagram outlines the key steps in a typical whole-cell patch clamp experiment to study the effect of this compound on M1 receptor-mediated currents.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_application Drug Application & Analysis CellPrep Cell Preparation (e.g., cultured cells expressing M1 receptors) Seal Approach Cell and Form Gigaohm Seal CellPrep->Seal SolutionPrep Prepare External and Internal Solutions SolutionPrep->Seal PipettePrep Pull and Fire-Polish Glass Micropipettes PipettePrep->Seal WholeCell Rupture Membrane for Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Current WholeCell->Baseline Agonist Apply M1 Agonist (e.g., Carbachol) Baseline->Agonist RecordAgonist Record Agonist-Induced Current Agonist->RecordAgonist OtenzepadApp Apply this compound RecordAgonist->OtenzepadApp Agonistthis compound Co-apply Agonist and this compound OtenzepadApp->Agonistthis compound RecordInhibition Record Inhibited Current Agonistthis compound->RecordInhibition Washout Washout RecordInhibition->Washout DataAnalysis Data Analysis (e.g., measure current amplitude, dose-response) Washout->DataAnalysis

Caption: Workflow for a whole-cell patch clamp experiment with this compound.

Experimental Protocols

This section provides a detailed protocol for a whole-cell voltage-clamp experiment to investigate the inhibitory effect of this compound on M1 receptor-mediated currents in a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human M1 muscarinic receptor.

Materials and Reagents

Cell Culture:

  • HEK293 or CHO cells stably expressing the human M1 muscarinic receptor

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Poly-D-lysine coated coverslips

Solutions:

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

  • Agonist Stock Solution: 10 mM Carbachol in deionized water.

  • Antagonist Stock Solution: 10 mM this compound in deionized water or DMSO (ensure final DMSO concentration is <0.1%).

Equipment:

  • Patch clamp amplifier and digitizer

  • Inverted microscope with DIC optics

  • Micromanipulators

  • Vibration isolation table

  • Perfusion system

  • Glass micropipette puller and microforge

  • Data acquisition and analysis software

Step-by-Step Protocol
  • Cell Preparation:

    • Plate the M1-expressing cells onto poly-D-lysine coated glass coverslips 24-48 hours before the experiment.

    • Ensure a cell confluency of 50-70% on the day of recording.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip using a microforge to ensure a smooth surface for sealing.

    • Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.

  • Establishing a Whole-Cell Recording:

    • Mount the filled pipette onto the headstage of the micromanipulator.

    • Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath.

    • Under visual guidance, approach a single, healthy-looking cell with the pipette tip.

    • Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to allow the pipette to seal onto the membrane.

    • Apply gentle suction to form a high-resistance seal (Gigaohm seal, >1 GΩ).

    • After achieving a stable Gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV.

  • Recording and Drug Application:

    • Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration.

    • Record a stable baseline current for 1-2 minutes.

    • Apply a known concentration of the M1 agonist, carbachol (e.g., 10 µM), through the perfusion system and record the resulting inward current. This current is mediated by the modulation of potassium channels downstream of M1 receptor activation.

    • Wash out the agonist with the external solution until the current returns to baseline.

    • Perfuse the cell with a chosen concentration of this compound for 2-5 minutes.

    • Co-apply the same concentration of carbachol in the continued presence of this compound and record the current. The amplitude of the agonist-induced current is expected to be reduced.

    • Perform a final washout with the external solution.

    • Repeat steps 4.3 to 4.7 with varying concentrations of this compound to construct a dose-response curve.

Data Analysis
  • Measure the peak amplitude of the inward current induced by the agonist in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound, while being M2 selective, can be a valuable pharmacological tool in patch clamp electrophysiology to probe the function and pharmacology of M1 muscarinic receptors. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the role of M1 receptors in cellular physiology and for the screening and characterization of novel muscarinic receptor modulators. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Otenzepad: A Profile of M2 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otenzepad (also known as AF-DX 116) is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors comprising five subtypes (M1-M5). These receptors are involved in a wide array of physiological functions, making them critical targets for therapeutic intervention. This compound exhibits notable selectivity for the M2 subtype, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function. This document provides a detailed overview of this compound's M2 receptor selectivity, supported by quantitative data, and outlines comprehensive protocols for assessing its binding and functional activity.

Data Presentation

The selectivity of this compound for the M2 muscarinic receptor subtype has been characterized through both radioligand binding assays and functional assessments. The following tables summarize the quantitative data, showcasing its affinity and potency at each of the five human muscarinic receptor subtypes.

Table 1: this compound Binding Affinity at Human Muscarinic Receptors

This table presents the equilibrium dissociation constants (Ki) of this compound at human M1-M5 receptors, determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound Kᵢ (nM)Selectivity Ratio (Kᵢ / Kᵢ for M2)
M1 4176.5-fold vs M2
M2 64-
M3 78612.3-fold vs M2
M4 2113.3-fold vs M2
M5 513080.2-fold vs M2
Table 2: this compound Functional Antagonist Potency at Muscarinic Receptors

This table summarizes the functional potency of this compound, expressed as pA2 values, derived from in vitro functional assays. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Receptor SubtypeThis compound pA₂ ValueTissue/Assay System
M1 ~6.7Rabbit vas deferens
M2 7.33 - 7.5Guinea pig atria[1][2]
M3 6.39 - 6.44Guinea pig ileum/trachea[1]
M4 Not widely reported-
M5 Not widely reported-

Note: Functional data can vary depending on the tissue and assay conditions used.

Signaling Pathways and Experimental Workflow

To understand the experimental basis for the data presented, it is essential to visualize the underlying molecular signaling and the workflow of the assays.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA) and modulates downstream cellular responses, such as the slowing of the heart rate.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP Gi->AC Inhibits Agonist Acetylcholine (Agonist) Agonist->M2R Binds & Activates This compound This compound (Antagonist) This compound->M2R Binds & Blocks ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Heart Rate) PKA->Response Leads to

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for M2 Receptor Selectivity Assays

The determination of this compound's M2 receptor selectivity involves a multi-step process, beginning with the preparation of cells expressing the target receptors, followed by binding and functional assays, and concluding with data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO cells) Transfection Stable Transfection (M1, M2, M3, M4, M5) Cell_Culture->Transfection Membrane_Prep Membrane Preparation Transfection->Membrane_Prep Functional_Assay cAMP Functional Assay (Determine IC50/pA2) Transfection->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay IC50_Calc IC50/Ki Calculation Binding_Assay->IC50_Calc pA2_Calc Schild Analysis (pA2) Functional_Assay->pA2_Calc Selectivity Determine Selectivity Profile IC50_Calc->Selectivity pA2_Calc->Selectivity

Caption: Workflow for determining the M2 receptor selectivity of this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to determine the M2 receptor selectivity of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

1. Materials and Reagents

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of 70-90 Ci/mmol.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well filter plates, cell harvester, scintillation vials, scintillation cocktail, and a microplate scintillation counter.

2. Procedure

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membrane suspension.

    • Non-specific Binding: Atropine (10 µM final concentration), [³H]-NMS, and cell membrane suspension.

    • Competition Binding: this compound at various concentrations, [³H]-NMS, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production mediated by the M2 receptor.

1. Materials and Reagents

  • Cells: CHO cells stably expressing the human M2 muscarinic receptor.

  • Agonist: Carbachol.

  • Antagonist: this compound.

  • Adenylyl Cyclase Activator: Forskolin.

  • Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

2. Procedure

  • Cell Plating: Seed the M2 receptor-expressing cells into a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of Carbachol.

  • Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of Carbachol (typically the EC₈₀) to the wells, along with a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

3. Data Analysis

  • Generate a concentration-response curve for Carbachol in the absence and presence of different concentrations of this compound.

  • Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.

  • Alternatively, determine the IC₅₀ value of this compound for the inhibition of the agonist response and calculate the functional Ki using the Schild equation for competitive antagonism.

References

Application Notes and Protocols for Determining Otenzepad Affinity via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a muscarinic acetylcholine receptor antagonist. Understanding its binding affinity and selectivity for different receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential. This document provides detailed application notes and protocols for determining the binding affinity of this compound for the human muscarinic M1 receptor using a competitive radioligand binding assay with [3H]pirenzepine.

Data Presentation

The following table summarizes the binding affinities (Ki values) of this compound for the five human muscarinic receptor subtypes (M1-M5). This data is essential for assessing the selectivity of the compound.

Receptor SubtypeRadioligandThis compound (AF-DX 116) Ki (nM)
Human M1[3H]pirenzepine417[1]
Human M2[3H]AF-DX 38464[1]
Human M3[3H]4-DAMP786[1][2]
Human M4[3H]pirenzepine211[1]
Human M5[3H]QNB5130[1]

Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, it initiates a cascade of intracellular events, as depicted in the diagram below.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (αβγ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets Ca Ca²⁺ Ca->PKC Activates IP3R->Ca Releases Agonist Acetylcholine (Agonist) Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Objective:

To determine the binding affinity (Ki) of this compound for the human M1 muscarinic receptor using a competitive radioligand binding assay.

Materials:
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor.[3][4]

  • Radioligand: [3H]pirenzepine (Specific activity: 70-90 Ci/mmol).

  • Competitor: this compound (AF-DX 116).

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow Diagram:

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Prepare M1 Receptor Membrane Homogenate Incubation Incubate Membranes, [3H]pirenzepine, and this compound (or buffer/atropine) MembranePrep->Incubation SerialDilutions Prepare Serial Dilutions of this compound SerialDilutions->Incubation RadioligandPrep Prepare [3H]pirenzepine Working Solution RadioligandPrep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Wash Buffer Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail and Count Radioactivity Drying->Scintillation DataProcessing Calculate Specific Binding Scintillation->DataProcessing CurveFitting Non-linear Regression (sigmoidal dose-response) DataProcessing->CurveFitting KiCalculation Calculate Ki from IC50 (Cheng-Prusoff equation) CurveFitting->KiCalculation

References

Otenzepad: A Selective M2 Receptor Antagonist for Functional Studies in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2] M2 receptors, predominantly coupled to Gαi/o proteins, play a crucial role in neuronal signaling by inhibiting adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulating ion channel activity.[3][4][5] In the central nervous system, M2 receptors are strategically located on both presynaptic and postsynaptic membranes of neurons, where they function as autoreceptors to regulate acetylcholine release and as heteroreceptors to modulate the release of other neurotransmitters.[6][7] The selectivity of this compound for the M2 receptor subtype makes it an invaluable pharmacological tool for elucidating the specific roles of this receptor in neuronal function and for the development of novel therapeutics targeting cholinergic pathways.

These application notes provide detailed protocols for utilizing this compound to study M2 receptor function in primary neuronal cultures. The included methodologies cover essential techniques such as cAMP assays, calcium imaging, neurotransmitter release assays, and electrophysiology, offering a comprehensive guide for researchers in neuroscience and drug discovery.

Data Presentation

This compound Receptor Selectivity

The following table summarizes the binding affinities (Ki) of this compound for the five human muscarinic receptor subtypes, highlighting its selectivity for the M2 receptor.

Receptor SubtypeKi (nM)
M1417
M2 64
M3786
M4211
M55130

Data sourced from Tocris Bioscience.

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various tissues, demonstrating its potent antagonist activity at the M2 receptor.

TissueSpeciesIC50 (nM)
HeartRat386
Peripheral LungRabbit640

Data sourced from MedchemExpress.com.[2]

Signaling Pathways and Experimental Workflows

M2 Receptor Signaling Pathway

Activation of the M2 muscarinic receptor by acetylcholine (ACh) primarily initiates a Gαi-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase (AC), resulting in a reduction of intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. This compound acts by competitively blocking the binding of ACh to the M2 receptor, thereby preventing these downstream signaling events.

M2_Signaling_Pathway M2R M2 Receptor G_protein Gαi/βγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) cAMP cAMP AC->cAMP Converts K_ion_out GIRK->K_ion_out ACh Acetylcholine (ACh) ACh->M2R Binds This compound This compound This compound->M2R Blocks ATP ATP ATP->AC K_ion_in K_ion_in->GIRK

Caption: M2 receptor signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Studying M2 Receptor Antagonism

The following workflow outlines the general steps for investigating the effect of this compound on M2 receptor function in primary neurons.

Experimental_Workflow Culture 1. Culture Primary Neurons Pretreat 2. Pre-incubate with this compound Culture->Pretreat Stimulate 3. Stimulate with M2 Agonist (e.g., Carbachol) Pretreat->Stimulate Assay 4. Perform Functional Assay (cAMP, Calcium, etc.) Stimulate->Assay Analyze 5. Data Acquisition and Analysis Assay->Analyze

Caption: General experimental workflow for M2 receptor antagonist studies.

Experimental Protocols

1. Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., rat E18, mouse E16)

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor solution

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold dissection medium.

  • Isolate the embryos and dissect the desired brain region (cortex or hippocampus) under a dissecting microscope.

  • Transfer the dissected tissue to a tube containing the enzyme solution and incubate at 37°C for the recommended time.

  • Gently wash the tissue with dissection medium and then add the enzyme inhibitor solution.

  • Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto coated culture vessels at the desired density in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

2. cAMP Assay

This protocol measures changes in intracellular cAMP levels in response to M2 receptor activation and blockade by this compound.

Materials:

  • Primary neuron cultures (DIV 7-14)

  • This compound stock solution (in DMSO or appropriate solvent)

  • M2 receptor agonist (e.g., Carbachol)

  • Forskolin (to stimulate adenylyl cyclase)

  • Assay buffer (e.g., HBSS)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well assay plates

Procedure:

  • Seed primary neurons in a 384-well plate at an appropriate density.

  • On the day of the assay, replace the culture medium with assay buffer and allow the cells to equilibrate.

  • Prepare a dose-response curve of this compound in assay buffer.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C. A typical starting concentration range for this compound is 10 nM to 10 µM.

  • Add a fixed concentration of an M2 agonist (e.g., carbachol at its EC80) and a sub-maximal concentration of forskolin to all wells except the negative control. The addition of forskolin amplifies the inhibitory effect of M2 receptor activation on cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Analyze the data to determine the IC50 of this compound.

3. Calcium Imaging

This protocol assesses the effect of M2 receptor modulation on intracellular calcium dynamics.

Materials:

  • Primary neuron cultures on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., artificial cerebrospinal fluid - aCSF)

  • This compound stock solution

  • M2 receptor agonist (e.g., Carbachol)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Load the primary neurons with a calcium indicator dye by incubating them in a solution of the dye and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification.

  • Mount the coverslip onto the imaging chamber of the microscope and perfuse with imaging buffer.

  • Establish a baseline fluorescence recording.

  • Perfuse the cells with a solution containing this compound (e.g., 1-10 µM) for a few minutes.

  • While continuing the this compound perfusion, apply the M2 agonist to stimulate the receptors.

  • Record the changes in intracellular calcium concentration, typically observed as a change in fluorescence intensity.

  • Analyze the fluorescence data to quantify the effect of this compound on the agonist-induced calcium response.

4. Neurotransmitter Release Assay

This protocol measures the M2 receptor-mediated inhibition of neurotransmitter release and its reversal by this compound.

Materials:

  • Primary neuron cultures

  • High potassium stimulation buffer (to depolarize neurons and induce release)

  • This compound stock solution

  • M2 receptor agonist (e.g., Carbachol)

  • Assay to measure the released neurotransmitter (e.g., HPLC for monoamines, ELISA for neuropeptides, or a fluorescent glutamate assay)

Procedure:

  • Wash the primary neuron cultures with a physiological buffer.

  • Pre-incubate the cells with this compound (e.g., 1-10 µM) or vehicle for 15-30 minutes.

  • Add the M2 agonist to the incubation medium.

  • Stimulate neurotransmitter release by replacing the medium with a high potassium stimulation buffer for a short period (e.g., 2-5 minutes).

  • Collect the supernatant, which contains the released neurotransmitters.

  • Quantify the amount of the specific neurotransmitter in the supernatant using an appropriate detection method.

  • Compare the amount of neurotransmitter released in the presence and absence of this compound to determine its effect on M2 receptor-mediated inhibition of release.

5. Electrophysiology (Whole-Cell Patch-Clamp)

This protocol allows for the direct measurement of M2 receptor-mediated effects on neuronal membrane properties and synaptic transmission.

Materials:

  • Primary neuron cultures on coverslips

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal and external recording solutions (aCSF)

  • This compound stock solution

  • M2 receptor agonist (e.g., Carbachol)

Procedure:

  • Prepare patch pipettes and fill them with the internal solution.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Record baseline membrane potential, input resistance, and any spontaneous synaptic activity.

  • Bath-apply the M2 agonist and record the changes in neuronal properties. M2 receptor activation typically causes membrane hyperpolarization and a decrease in input resistance due to the opening of GIRK channels.

  • To test the effect of this compound, pre-incubate the slice with this compound (e.g., 1-10 µM) before applying the M2 agonist.

  • Alternatively, to study presynaptic effects, evoke synaptic currents (e.g., EPSCs or IPSCs) and observe the effect of the M2 agonist on their amplitude. Then, apply this compound to see if it reverses the agonist-induced suppression of synaptic transmission.

  • Analyze the electrophysiological data to quantify the effects of this compound on M2 receptor-mediated changes in neuronal excitability and synaptic function.

References

Application Notes and Protocols for Otenzepad in Isolated Guinea Pig Atria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor.[1] M2 receptors are predominantly expressed in the atria of the heart and are key regulators of cardiac function.[2][3] Activation of these G protein-coupled receptors by acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, leads to a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction).[2] this compound, by competitively blocking these receptors, is expected to inhibit the effects of muscarinic agonists, thereby leading to an increase in heart rate and atrial contractility.[4]

The isolated guinea pig atrium model is a classical and robust ex vivo preparation for studying the direct effects of pharmacological agents on cardiac tissue, independent of systemic neural and hormonal influences. The spontaneously beating right atrium is an excellent model for investigating chronotropic effects, while the electrically stimulated left atrium is ideal for assessing inotropic effects. This document provides detailed protocols for utilizing the isolated guinea pig atria model to characterize the pharmacological activity of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in isolated guinea pig atria.

ParameterAgonistPreparationValueReference
pA2BethanecholIsolated Guinea Pig Atria (contractile force)7.2[5][6]
pA2AcetylcholineIsolated Guinea Pig Atria (inotropic effects)7.3[4]

Table 1: Antagonist Affinity of this compound (AF-DX 116) in Isolated Guinea Pig Atria. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Concentration of this compound (AF-DX 116)Effect on Acetylcholine-induced Negative InotropyObservationReference
> 1 x 10-5 MReversal of negative inotropy and induction of positive inotropyAt higher concentrations, this compound not only reversed the negative inotropic effect of acetylcholine but also produced a positive inotropic response, which was sensitive to propranolol. This suggests a potential interaction with the adrenergic system at these concentrations.[7]

Table 2: Inotropic Effects of this compound (AF-DX 116) on Isolated Guinea Pig Left Atria. This table describes the qualitative effects of higher concentrations of this compound.

Experimental Protocols

I. Preparation of Isolated Guinea Pig Atria

This protocol describes the dissection and mounting of the right and left atria from a guinea pig for in vitro pharmacology studies.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-450 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen gas (95% O2 / 5% CO2)

  • Dissection instruments (scissors, forceps)

  • Petri dish with paraffin base

  • Organ bath system with temperature control, aeration, and force transducer

Procedure:

  • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

  • Rapidly open the thoracic cavity and excise the heart.

  • Place the heart in a Petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Gently remove excess blood by squeezing the ventricles.

  • Dissect the right and left atria from the ventricles.

  • For chronotropic studies, isolate the spontaneously beating right atrium.

  • For inotropic studies, isolate the left atrium.

  • Tie sutures to the opposing ends of each atrium for mounting in the organ bath.

II. Protocol for Measuring Chronotropic Effects in Spontaneously Beating Right Atria

Objective: To determine the effect of this compound on the spontaneous beating rate of the isolated guinea pig right atrium.

Procedure:

  • Mount the isolated right atrium in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Connect one end of the atrium to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

  • Apply a resting tension of approximately 1 g and allow the preparation to equilibrate for at least 30-60 minutes, with regular washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Record the spontaneous beating rate (beats per minute, BPM) using a data acquisition system.

  • Once a stable baseline rate is achieved, add a muscarinic agonist (e.g., carbachol or acetylcholine) to the bath to induce a negative chronotropic effect.

  • After the agonist effect has stabilized, add cumulative concentrations of this compound to the organ bath.

  • Record the change in atrial rate at each concentration of this compound.

  • To determine the pA2 value, construct concentration-response curves for the agonist in the absence and presence of at least three different concentrations of this compound.

III. Protocol for Measuring Inotropic Effects in Electrically Stimulated Left Atria

Objective: To determine the effect of this compound on the force of contraction of the isolated guinea pig left atrium.

Procedure:

  • Mount the isolated left atrium in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C and aerated with carbogen.

  • Connect the atrium to an isometric force transducer and apply a resting tension of 1 g.

  • Place two platinum electrodes parallel to the atrial muscle.

  • Stimulate the atrium with square-wave pulses of 1-5 ms duration and a voltage approximately 10-20% above the threshold required to elicit a maximal response, at a constant frequency of 1-3 Hz.

  • Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing.

  • Once a stable baseline contractile force is established, induce a negative inotropic effect by adding a muscarinic agonist (e.g., acetylcholine or carbachol).

  • After the agonist effect has stabilized, add cumulative concentrations of this compound to the organ bath.

  • Record the change in the force of contraction at each concentration of this compound.

  • For pA2 determination, generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_chrono Chronotropic Study (Right Atrium) cluster_ino Inotropic Study (Left Atrium) euthanasia Euthanasia of Guinea Pig heart_excision Heart Excision euthanasia->heart_excision atria_dissection Dissection of Right & Left Atria heart_excision->atria_dissection mounting Mount Atria in Organ Bath atria_dissection->mounting equilibration Equilibration (30-60 min) mounting->equilibration baseline_rate Record Baseline Rate equilibration->baseline_rate baseline_force Record Baseline Contraction equilibration->baseline_force agonist_chrono Add Muscarinic Agonist baseline_rate->agonist_chrono otenzepad_chrono Add Cumulative [this compound] agonist_chrono->otenzepad_chrono record_rate Record Rate Changes otenzepad_chrono->record_rate agonist_ino Add Muscarinic Agonist baseline_force->agonist_ino otenzepad_ino Add Cumulative [this compound] agonist_ino->otenzepad_ino record_force Record Force Changes otenzepad_ino->record_force

Caption: Experimental workflow for assessing this compound's effects.

M2_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol acetylcholine Acetylcholine m2_receptor M2 Muscarinic Receptor acetylcholine->m2_receptor Activates This compound This compound This compound->m2_receptor Blocks g_protein Gi/o Protein m2_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits (αi) k_channel GIRK K+ Channel g_protein->k_channel Activates (βγ) camp cAMP ac->camp Decreased production k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux pka Protein Kinase A (PKA) camp->pka Decreased activation ca_channels L-type Ca2+ Channels pka->ca_channels Decreased phosphorylation neg_ino Decreased Contractility (Negative Inotropy) ca_channels->neg_ino neg_chrono Decreased Heart Rate (Negative Chronotropy) k_efflux->neg_chrono

Caption: M2 muscarinic receptor signaling pathway in atrial myocytes.

References

Application Notes and Protocols for the Pharmacokinetic Study of Otenzepad in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (also known as AF-DX 384) is a selective M2 muscarinic acetylcholine receptor antagonist. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for preclinical and clinical development. These application notes provide a summary of the available pharmacokinetic data of this compound in rat models and detailed protocols for conducting such studies.

Pharmacokinetic Profile of this compound in Rats

Limited publicly available data describes the full pharmacokinetic profile of this compound in rats. However, key parameters have been reported following intravenous administration.

Data Summary

The following table summarizes the reported pharmacokinetic parameters for this compound in anesthetized rats after intravenous administration.

ParameterValueRoute of AdministrationAnimal ModelSource
Distribution Half-life (t½α)14 secondsIntravenousAnesthetized Rats[1]
Elimination Half-life (t½β)40 minutesIntravenousAnesthetized Rats[1]

Key Observations:

  • Rapid Distribution and Elimination: this compound exhibits a very short distribution half-life, indicating rapid distribution from the central compartment into peripheral tissues. The elimination half-life of 40 minutes suggests a relatively fast clearance from the body.[1]

  • Low Blood-Brain Barrier Permeability: Studies indicate that this compound has low permeability across the blood-brain barrier.[1]

  • Rapid Metabolism: The compound is rapidly metabolized, with labeled metabolites appearing quickly in tissues.[1]

Experimental Protocols

Detailed experimental protocols for reproducing the pharmacokinetic studies of this compound in rats are provided below. These protocols are based on established methodologies for pharmacokinetic screening in rodent models.

Protocol 1: Intravenous Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) dose in rats.

Materials:

  • This compound (or [3H]AF-DX 384 for radiolabeled studies)

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle (e.g., saline, phosphate-buffered saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Catheters for jugular vein cannulation

  • Syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Acclimatize rats for at least 3 days before the study.

    • Fast the animals overnight with free access to water.

    • Anesthetize the rats and cannulate the jugular vein for blood sampling.

  • Drug Administration:

    • Prepare a solution of this compound in the appropriate vehicle at the desired concentration.

    • Administer a single IV bolus dose of this compound via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the plasma concentration-time curve (AUC).

Experimental Workflow for Intravenous Pharmacokinetic Study

IV_PK_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Rats fast Fast Overnight acclimatize->fast anesthetize Anesthetize & Cannulate fast->anesthetize dose IV Dose Administration anesthetize->dose sample Serial Blood Sampling dose->sample process Plasma Preparation sample->process analyze LC-MS/MS Analysis process->analyze calculate Pharmacokinetic Analysis analyze->calculate

Caption: Workflow for an intravenous pharmacokinetic study in rats.

Protocol 2: Oral and Subcutaneous Pharmacokinetic Studies

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound following oral (PO) and subcutaneous (SC) administration.

Materials: (in addition to those in Protocol 1)

  • Oral gavage needles

  • Subcutaneous injection needles

Procedure:

  • Animal Preparation: Same as Protocol 1.

  • Drug Administration:

    • Oral (PO): Administer a single dose of this compound solution via oral gavage.

    • Subcutaneous (SC): Administer a single dose of this compound solution via subcutaneous injection in the dorsal region.

  • Blood Sampling, Plasma Preparation, and Sample Analysis: Same as Protocol 1.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, t½, and AUC.

    • Calculate oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Experimental Workflow for Oral/Subcutaneous Bioavailability Study

Bioavailability_Workflow cluster_groups Dosing Groups cluster_procedure Experimental Procedure (for each group) cluster_analysis Data Analysis iv_group Intravenous (IV) Group dosing Dose Administration iv_group->dosing po_group Oral (PO) Group po_group->dosing sc_group Subcutaneous (SC) Group sc_group->dosing sampling Blood Sampling dosing->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk_params Calculate PK Parameters (AUC, Cmax, Tmax) analysis->pk_params bioavailability Calculate Bioavailability (F) pk_params->bioavailability

Caption: Workflow for determining oral and subcutaneous bioavailability.

Signaling Pathway

This compound acts as a selective antagonist at the M2 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream effects of M2 receptor activation.

Simplified M2 Muscarinic Receptor Signaling Pathway

M2_Signaling cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M2R Activates This compound This compound This compound->M2R Blocks Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to

Caption: this compound blocks acetylcholine's action at the M2 receptor.

Conclusion

The provided data and protocols offer a foundational understanding of the pharmacokinetic properties of this compound in rat models. Further studies are warranted to fully characterize its ADME profile, including determining oral bioavailability and identifying major metabolic pathways. The experimental designs outlined here provide a robust framework for generating these critical data for drug development programs.

References

Application Notes and Protocols: Otenzepad in Win-Stay Acquisition Memory Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor. The cholinergic system is critically involved in regulating cognitive functions, including learning and memory.[1][2][3][4] M2 receptors, in particular, act as autoreceptors on cholinergic neurons, inhibiting acetylcholine release. By blocking these receptors, this compound is hypothesized to increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive performance. This document provides detailed protocols and application notes on the use of this compound in win-stay acquisition memory tasks, a paradigm used to assess learning and memory in preclinical models.

The win-stay task requires an animal to remember a previously successful location to obtain a reward, a process dependent on spatial working memory.[5] Studies have demonstrated that systemic administration of this compound can significantly improve the acquisition of this type of memory task, suggesting its potential as a cognitive enhancer.[6]

Mechanism of Action: M2 Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of M2 muscarinic acetylcholine receptors. These G protein-coupled receptors are typically coupled to inhibitory G proteins (Gi/o). Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound disinhibits adenylyl cyclase, leading to an increase in cAMP. Furthermore, the blockade of presynaptic M2 autoreceptors by this compound enhances the release of acetylcholine from cholinergic nerve terminals. This increased availability of acetylcholine in the synapse can then act on other postsynaptic muscarinic and nicotinic receptors that are crucial for synaptic plasticity and memory formation.

Signaling Pathway of M2 Receptor Antagonism by this compound

Caption: this compound blocks presynaptic M2 autoreceptors, enhancing acetylcholine release.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound on win-stay acquisition memory tasks. Data is based on findings where this compound (AF-DX 116) was shown to significantly improve performance.[6]

Table 1: Effect of this compound on Win-Stay Task Performance - Errors to Criterion

Treatment GroupDose (mg/kg)Mean Errors to Criterion (± SEM)p-value vs. Vehicle
Vehicle-Data not available-
This compound0.5Data not available< 0.05
This compound1.0Data not available< 0.05

Table 2: Effect of this compound on Win-Stay Task Performance - Trials to Criterion

Treatment GroupDose (mg/kg)Mean Trials to Criterion (± SEM)p-value vs. Vehicle
Vehicle-Data not available-
This compound0.5Data not available< 0.05
This compound1.0Data not available< 0.05

Note: Specific mean and SEM values are not available in the cited abstract. The table indicates a significant improvement (p < 0.05) as reported in the study by Packard et al. (1990).

Experimental Protocols

This section provides a detailed methodology for a win-stay visual discrimination task in an 8-arm radial maze, adapted from the procedure described by Packard et al. (1990).[6]

Protocol 1: Win-Stay Visual Discrimination Task in an 8-Arm Radial Maze

Objective: To assess the effect of this compound on the acquisition of a win-stay memory task in rats.

Materials:

  • 8-arm radial maze

  • Food rewards (e.g., sucrose pellets)

  • Light cues for each arm

  • This compound (AF-DX 116)

  • Vehicle solution (e.g., saline)

  • Syringes and needles for intraperitoneal (i.p.) injections

  • Animal subjects (e.g., male Sprague-Dawley rats)

Experimental Workflow:

Win_Stay_Workflow Habituation Habituation (Days 1-2) Shaping Shaping (Days 3-4) Habituation->Shaping Training Win-Stay Training (Days 5-onward) Shaping->Training Injection Post-Training Injection (this compound or Vehicle) Training->Injection Data_Collection Data Collection (Errors, Choices) Training->Data_Collection Injection->Training Next Trial (24h later) Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Workflow for the win-stay acquisition memory task with this compound.

Procedure:

  • Habituation (2 days):

    • Allow each rat to explore the 8-arm radial maze for 10 minutes per day.

    • Place food rewards in all arms to encourage exploration.

  • Shaping (2 days):

    • Continue to allow free exploration with food rewards in all arms.

    • Familiarize the animals with the procedure of consuming the reward upon entering an arm.

  • Win-Stay Training (starting on Day 5):

    • On each trial, randomly select and illuminate 4 of the 8 arms.

    • Place a food reward at the end of each of the 4 illuminated arms.

    • Place the rat in the center of the maze and allow it to make choices.

    • A "win" is defined as the rat entering an illuminated arm and consuming the reward.

    • The task requires the rat to learn to re-enter the arms that were previously baited (the "win" arms) to obtain a second reward within the same trial. Each of the 4 lit arms must be visited twice.

    • An error is recorded if the rat enters an unlit arm or re-enters a lit arm more than twice.

    • A trial is complete after a set number of choices or a maximum time limit.

  • Drug Administration:

    • Immediately following the completion of the daily training trial on Day 5, divide the rats into treatment groups.

    • Administer this compound (0.5 mg/kg or 1.0 mg/kg, i.p.) or vehicle to the respective groups.[6]

  • Continued Training and Data Collection:

    • Continue the win-stay training for subsequent days.

    • Record the number of errors and the number of correct choices for each rat on each trial.

    • The primary endpoint is typically the number of trials or errors required to reach a predefined performance criterion (e.g., 8 correct choices in the first 10 arm entries).

Data Analysis:

  • Compare the mean number of errors and trials to criterion between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant reduction in the number of errors or trials to criterion in the this compound groups would indicate an enhancement of win-stay acquisition memory.

Conclusion

The available evidence suggests that this compound, through its action as an M2 muscarinic receptor antagonist, can enhance performance in win-stay acquisition memory tasks. The protocols outlined in this document provide a framework for researchers to investigate the cognitive-enhancing effects of this compound and similar compounds. Further research to obtain detailed quantitative data from these types of studies will be crucial for a more complete understanding of the therapeutic potential of M2 receptor antagonists in cognitive disorders.

References

Troubleshooting & Optimization

Troubleshooting Otenzepad precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Otenzepad in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1][2] M2 receptors are G-protein coupled receptors that, when activated by acetylcholine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] This signaling pathway is involved in various physiological processes, including the regulation of heart rate and airway smooth muscle contraction.[3] By blocking this receptor, this compound interferes with these signaling events.

Q2: Why is my this compound precipitating in my cell culture medium?

Precipitation of small molecules like this compound in cell culture media is a common issue that can stem from several factors:

  • Low Aqueous Solubility: Many organic compounds, including this compound, are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[5]

  • "Solvent Shock": When a compound dissolved in a high concentration of an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers within the media can decrease the solubility of the compound.[5]

  • Temperature Fluctuations: Changes in temperature, for instance, moving media from cold storage to a 37°C incubator, can adversely affect the solubility of a compound.[5]

  • High Compound Concentration: The intended final concentration of this compound in the culture medium may surpass its solubility limit.[5]

Q3: Can I simply filter out the precipitate?

Filtering the media to remove the precipitate is generally not recommended. This action will lower the actual concentration of dissolved this compound, leading to inaccurate experimental results. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[6]

Troubleshooting Guide for this compound Precipitation

If you observe a precipitate after adding this compound to your cell culture medium, follow these steps to diagnose and resolve the issue.

Step 1: Visual and Microscopic Examination

  • Observation: Is the medium cloudy or are there visible particles?

  • Microscopy: Examine a sample of the medium under a microscope to distinguish between chemical precipitate (amorphous particles or crystals) and potential biological contamination (e.g., bacteria, yeast).[6]

Step 2: Identify the Cause and Implement Solutions

Use the table below to identify the likely cause of precipitation and find potential solutions.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the media.Solvent Shock Perform a stepwise serial dilution instead of a single large dilution. Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.[4][6]
Precipitate appears over time in the incubator.Low Aqueous Solubility at Working Concentration The final concentration of this compound may be too high for the chosen medium. Try lowering the final concentration. If a high concentration is necessary, consider using solubility enhancers.
The issue is more prominent in serum-free media.Interaction with Media Components / Lack of Protein Carriers Proteins in serum, like albumin, can bind to compounds and help keep them in solution.[7] If using serum-free media, consider adding purified bovine serum albumin (BSA) as a supplement. Also, be mindful of potential interactions with salts in the media.[5][8]
The problem occurs when using a new batch of media or supplements.Media Formulation Issues Ensure proper preparation of the media from powder, dissolving components in the specified order.[7] Calcium salts, in particular, can be problematic if not dissolved correctly.[8]
Precipitate is observed after freeze-thaw cycles of the stock solution.Poor Stock Solution Stability Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Recommended this compound Stock Solution Preparation

For optimal results, prepare this compound stock solutions in 100% DMSO. This compound is soluble in DMSO up to 25 mM.[2]

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 25 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2]

    • Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Diluting this compound into Cell Culture Media

This protocol is designed to minimize the risk of precipitation upon dilution.

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture medium (with or without serum)

    • Sterile tubes

  • Procedure:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Calculate the volume of this compound stock solution needed to achieve the desired final concentration. Crucially, ensure the final DMSO concentration in the media does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). [7]

    • While gently vortexing or swirling the pre-warmed media, add the this compound stock solution dropwise.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: this compound Solubility and Stock Solution Parameters

Parameter Value Reference
Molecular Weight421.5 g/mol
Solubility in DMSOUp to 25 mM[2]
Recommended Stock Concentration10-25 mM
Stock Solution Storage-20°C (1 month) or -80°C (6 months)[1]
Recommended Final DMSO Concentration in Media≤ 0.5% (cell line dependent)[7]

Table 2: Alternative Solubilization Formulations for this compound (for in vivo or specialized applications)

These formulations are provided for reference and may require optimization for cell culture use. The toxicity of these solvent systems on specific cell lines should be carefully evaluated.

Protocol Solvent Composition Achievable Solubility Reference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.93 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.93 mM)[1]

Mandatory Visualizations

This compound Mechanism of Action: M2 Muscarinic Receptor Signaling Pathway

Otenzepad_Pathway cluster_membrane ACH Acetylcholine M2R M2 Muscarinic Receptor ACH->M2R Activates This compound This compound This compound->M2R Antagonizes G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: this compound antagonizes the M2 muscarinic receptor, blocking acetylcholine-mediated inhibition of adenylyl cyclase.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitate observed after adding this compound Check_Stock Is stock solution clear and fully dissolved? Start->Check_Stock Redissolve_Stock Warm/sonicate stock. If persists, prepare fresh. Check_Stock->Redissolve_Stock No Check_Dilution Was dilution performed into pre-warmed media with rapid mixing? Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Stock Optimize_Dilution Add stock dropwise to pre-warmed, swirling media. Check_Dilution->Optimize_Dilution No Check_Concentration Is final concentration too high? Check_Dilution->Check_Concentration Yes Optimize_Dilution->Check_Dilution Lower_Concentration Lower working concentration or use solubility enhancers. Check_Concentration->Lower_Concentration Yes Check_DMSO Is final DMSO concentration > 0.5%? Check_Concentration->Check_DMSO No Success Solution Clear: Proceed with Experiment Lower_Concentration->Success Adjust_DMSO Adjust stock concentration to lower final DMSO %. Check_DMSO->Adjust_DMSO Yes Check_DMSO->Success No Adjust_DMSO->Success

Caption: A logical workflow to identify and resolve the cause of this compound precipitation in cell culture media.

References

Optimizing Otenzepad concentration for in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Otenzepad (also known as AF-DX 116) in in vivo efficacy studies. Our goal is to help you optimize your experimental design and overcome common challenges to obtain reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2] In the central nervous system, M2 receptors often act as presynaptic autoreceptors on cholinergic neurons. By blocking these receptors, this compound inhibits the negative feedback loop that normally limits acetylcholine (ACh) release. This results in an increased concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[3]

Q2: What are the reported effective dose ranges for this compound in rodents?

A2: Published studies have demonstrated efficacy for this compound in various dose ranges depending on the animal model and behavioral task. In rats, subcutaneous (s.c.) doses of 0.5 mg/kg and 1.0 mg/kg have been shown to improve memory acquisition, while a 2.0 mg/kg dose improved memory retention.[1] In mice, intraperitoneal (i.p.) injections of 0.3, 1.0, or 3.0 mg/kg have been reported to potentiate the effects of glucose on memory.[1][3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Q3: What is the recommended vehicle for dissolving this compound for in vivo administration?

A3: While specific vehicle information for all this compound studies is not always detailed, a common and appropriate vehicle for many small molecule drugs for in vivo use is a solution of saline (0.9% sodium chloride) with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary. It is always recommended to first consult the manufacturer's instructions for the specific formulation of this compound you are using. A pilot study to assess the solubility and stability of this compound in your chosen vehicle is also advisable.

Q4: How does the timing of this compound administration influence experimental outcomes?

A4: The timing of administration is critical and depends on the specific memory process being investigated. For studying effects on memory acquisition, this compound should be administered before the training session.[4] To investigate effects on memory consolidation, it is typically administered immediately after the training session.[1] For studying effects on memory retrieval, administration should occur before the retention test. The specific timing should be optimized for your experimental paradigm.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy or High Variability - Suboptimal dose. - Inappropriate route of administration. - Timing of administration not aligned with the behavioral paradigm. - Issues with drug solubility or stability in the vehicle. - High inter-animal variability in metabolic rates.- Conduct a dose-response study to identify the optimal dose for your model. - Ensure the chosen route of administration allows for sufficient bioavailability in the target tissue. - Adjust the timing of drug administration relative to the behavioral training or testing. - Verify the solubility and stability of your this compound formulation. - Increase the number of animals per group to improve statistical power.
Unexpected Behavioral Side Effects - Dose is too high, potentially reaching the Maximum Tolerated Dose (MTD). - Off-target effects at higher concentrations. - Interaction with other experimental variables (e.g., stress).- Reduce the dose of this compound. - If a high dose is necessary, consider a different administration route that might reduce peak plasma concentrations. - Carefully review the literature for known off-target effects of this compound. - Ensure proper animal handling and habituation to minimize stress.
Inconsistent Results Across Experiments - Variations in experimental protocols (e.g., animal handling, timing of procedures). - Differences in animal characteristics (e.g., age, weight, strain). - Instability of the this compound solution over time.- Standardize all experimental procedures and ensure they are followed consistently. - Use animals of the same age, weight range, and genetic background. - Prepare fresh this compound solutions for each experiment.

Quantitative Data Summary

Table 1: In Vitro Binding and Potency of this compound

ParameterSpeciesTissueValue
IC50 RabbitPeripheral Lung640 nM
IC50 RatHeart386 nM

Data sourced from MedchemExpress.[1]

Table 2: Reported In Vivo Efficacious Doses of this compound

Animal ModelRoute of AdministrationDose (mg/kg)Observed Effect
Rat Subcutaneous (s.c.)0.5, 1.0Improved win-stay acquisition
Rat Subcutaneous (s.c.)2.0Improved memory retention
Mouse Intraperitoneal (i.p.)0.3, 1.0, 3.0Potentiation of glucose effects on memory

Data sourced from MedchemExpress and Neurobiology of Learning and Memory.[1][3]

Experimental Protocols

Protocol 1: Inhibitory Avoidance Task in Mice

This protocol is adapted from standard inhibitory avoidance procedures and is designed to assess the effect of this compound on memory consolidation.

Materials:

  • Inhibitory avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild footshock).

  • This compound solution and vehicle.

  • Male Swiss mice (25-30 g).

Procedure:

  • Habituation:

    • One day before training, handle each mouse for 1-2 minutes.

    • On the day of training, allow mice to acclimate to the testing room for at least 30 minutes.

  • Training (Acquisition):

    • Place a mouse in the light compartment of the apparatus, facing away from the door.

    • After a 10-second habituation period, open the door, allowing the mouse to enter the dark compartment.

    • Once the mouse has all four paws in the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds).

    • Immediately after the shock, remove the mouse from the apparatus and return it to its home cage.

  • Drug Administration:

    • Administer this compound (e.g., 0.3, 1.0, or 3.0 mg/kg, i.p.) or vehicle immediately after the training session.

  • Testing (Retention):

    • 24 hours after training, place the mouse back into the light compartment.

    • Open the door after 10 seconds and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention. The maximum latency is typically set to 300 or 600 seconds.

Protocol 2: Win-Stay Task in Rats

This protocol is a radial arm maze-based task to assess the effect of this compound on acquisition learning.

Materials:

  • 8-arm radial maze.

  • Food rewards (e.g., sugar pellets).

  • This compound solution and vehicle.

  • Male Long-Evans rats (325-350 g).

Procedure:

  • Food Deprivation and Habituation:

    • Rats should be food-deprived to 85-90% of their free-feeding body weight to ensure motivation.

    • Habituate the rats to the maze for several days by allowing them to freely explore and find food rewards in all arms.

  • Training (Acquisition):

    • On each training trial, bait four of the eight arms of the maze. The same four arms should be baited for each rat across all trials.

    • Place the rat in the center of the maze and allow it to explore the arms and consume the rewards.

    • A trial is complete when the rat has visited all four baited arms.

    • Record the number of errors (entries into unbaited arms) and the time taken to complete the trial.

  • Drug Administration:

    • Administer this compound (e.g., 0.5 or 1.0 mg/kg, s.c.) or vehicle a set time (e.g., 30 minutes) before each training session.

  • Data Analysis:

    • Continue training for a set number of days.

    • Analyze the learning curve by comparing the number of errors and trial duration across days between the this compound-treated and vehicle-treated groups. A steeper decline in errors in the treated group indicates improved acquisition.

Visualizations

Otenzepad_Mechanism_of_Action cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh M2_receptor M2 Autoreceptor M2_receptor->ACh_release Inhibits (-) ACh->M2_receptor Binds to Postsynaptic_receptor Postsynaptic Muscarinic Receptor (e.g., M1) ACh->Postsynaptic_receptor Binds to Downstream_signaling Downstream Signaling Postsynaptic_receptor->Downstream_signaling Activates This compound This compound This compound->M2_receptor Blocks

Caption: this compound blocks presynaptic M2 autoreceptors, increasing ACh release.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Select Animal Model (Rat or Mouse) habituation Animal Habituation animal_model->habituation drug_prep Prepare this compound and Vehicle Solutions drug_admin Administer this compound or Vehicle drug_prep->drug_admin randomization Randomize Animals into Groups habituation->randomization randomization->drug_admin behavioral_task Conduct Behavioral Task (e.g., Inhibitory Avoidance) drug_admin->behavioral_task data_collection Collect Behavioral Data behavioral_task->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpret Results stat_analysis->interpretation

Caption: General workflow for in vivo efficacy testing of this compound.

troubleshooting_logic start Experiment Shows No Significant Effect check_dose Is the dose optimal? start->check_dose dose_response Action: Conduct a dose-response study check_dose->dose_response No check_timing Is the administration timing correct? check_dose->check_timing Yes dose_response->check_timing adjust_timing Action: Adjust timing relative to the task check_timing->adjust_timing No check_protocol Are experimental protocols consistent? check_timing->check_protocol Yes adjust_timing->check_protocol standardize_protocol Action: Standardize all procedures check_protocol->standardize_protocol No success Improved Results check_protocol->success Yes standardize_protocol->success

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Otenzepad in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Otenzepad when prepared in a DMSO solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 25 mM.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, which is then further diluted in aqueous buffers or cell culture media.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For shorter-term storage, -20°C is also acceptable. One supplier suggests that solutions in solvent can be stored for up to 6 months at -80°C and for up to 1 month at -20°C.[2][3] To minimize degradation, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Q3: How many freeze-thaw cycles can an this compound DMSO stock solution tolerate?

A3: While some small molecules can withstand several freeze-thaw cycles, it is a general best practice to avoid them whenever possible.[3] Studies on a variety of compounds stored in DMSO have shown that many are stable for multiple freeze-thaw cycles, but this is highly compound-specific.[4][5][6] For this compound, it is recommended to aliquot the stock solution into volumes suitable for single experiments to maintain the highest compound integrity.

Q4: Can I store my this compound DMSO stock solution at room temperature or 4°C?

A4: Storing this compound DMSO solutions at room temperature or 4°C for extended periods is not recommended. While many compounds are stable at room temperature for short durations, long-term storage at these temperatures can lead to degradation.[7] For optimal stability, frozen storage (-20°C or -80°C) is advised.[2][3]

Q5: I observed a precipitate in my this compound stock solution after thawing. What should I do?

A5: If you observe a precipitate, you can try to redissolve it by gently warming the vial to 37°C for 10-15 minutes and vortexing.[8][9] If the precipitate does not dissolve, sonication may also be attempted.[8] This issue can sometimes occur if the solubility limit has been exceeded or if the compound has "crashed out" of solution during the freezing process. To avoid this, consider preparing a slightly lower concentration stock solution for future experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected results in biological assays. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from solid this compound. Ensure you are using single-use aliquots to avoid freeze-thaw cycles. If the problem persists, consider performing a purity check of your stock solution using HPLC.
Precipitate forms when diluting the DMSO stock into aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit. DMSO concentration may be too low to maintain solubility.Reduce the final concentration of this compound in your assay. Ensure rapid and thorough mixing when diluting the DMSO stock. You can also try serial dilutions. The final DMSO concentration in the assay should be kept as low as possible (typically <0.5%) but may need to be optimized to maintain compound solubility.
Difficulty dissolving solid this compound in DMSO. The compound may require assistance to fully dissolve.Gentle warming of the solution to 37°C or using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[2][8] Ensure you are using anhydrous (dry) DMSO, as water absorbed by DMSO can affect the solubility of some compounds.[10][11]

This compound Stability Data

While specific, publicly available long-term stability data for this compound in DMSO is limited, general guidelines for small molecule storage in DMSO can be followed. The table below summarizes the recommended storage conditions based on information from chemical suppliers and general best practices.

Storage ConditionDurationRecommendation
Powder Up to 3 years-20°C
Up to 2 years4°C
In DMSO Up to 6 months-80°C (in single-use aliquots)
Up to 1 month-20°C (in single-use aliquots)

Note: This data is based on general recommendations for small molecules from suppliers and may not be specific to this compound. It is highly recommended to perform your own stability assessment for long-term or critical experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of solid this compound powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[2][8]

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-adsorption microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[8]

Protocol 2: Assessment of this compound Stability in DMSO using HPLC

This protocol provides a framework for determining the stability of this compound in DMSO under your specific storage conditions.

  • Prepare Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Time-Zero Sample: Immediately after preparation, take an aliquot of the stock solution. This will serve as your time-zero (T=0) reference sample. Dilute this sample to an appropriate concentration for HPLC analysis with a suitable mobile phase.

  • Storage: Store the remaining aliquots under the desired conditions you wish to test (e.g., -20°C, -80°C, with freeze-thaw cycles).

  • Time-Point Sampling: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot stored under each condition. If testing freeze-thaw stability, subject an aliquot to the desired number of cycles before analysis.

  • Sample Preparation for Analysis: Thaw the time-point aliquots and prepare them for HPLC analysis in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all samples using a validated HPLC method with UV detection. The peak area of this compound will be used to determine its concentration.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the peak area over time indicates degradation.

Visualizations

G cluster_prep Stock Solution Preparation cluster_stability Stability Assessment Workflow weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve solubilize Vortex / Gentle Warming / Sonication dissolve->solubilize aliquot Aliquot into Single-Use Tubes solubilize->aliquot store Store at -80°C or -20°C aliquot->store t0 T=0 Sample Analysis (HPLC) aliquot->t0 data Data Analysis (% Remaining) t0->data storage Store Aliquots at Test Conditions tp Time-Point Sampling storage->tp analysis HPLC Analysis tp->analysis analysis->data

Caption: Workflow for this compound stock solution preparation and stability assessment.

This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2] M2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins.

M2_Signaling_Pathway This compound This compound M2R M2 Receptor This compound->M2R Antagonist Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: Simplified signaling pathway of the M2 muscarinic receptor antagonized by this compound.

References

Otenzepad Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Otenzepad in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate solubility issues or degradation. First, confirm the solution concentration is within the known solubility limits of this compound in your chosen solvent system. This compound is soluble in DMSO at 25 mg/mL.[1][2][3] For aqueous experimental buffers, it is often prepared in a mixed solvent system. One common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[1] Always ensure the final concentration in your aqueous buffer is below the solubility limit to prevent precipitation during the experiment.

Q2: I suspect my this compound is degrading in my aqueous buffer during my experiment. What are the likely causes?

A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, common causes for drug degradation in aqueous solutions include:

  • pH instability: Many pharmaceutical compounds are susceptible to hydrolysis at acidic or alkaline pH.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.

  • Temperature instability: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

Q3: How can I minimize the degradation of this compound in my aqueous solutions?

A3: To enhance the stability of this compound in your experimental solutions, consider the following preventative measures:

  • Buffer Selection and pH Control: Prepare fresh solutions in a buffer system that maintains a stable pH, ideally between pH 4 and 8, where many drugs exhibit maximal stability. Conduct pilot stability studies at different pH values to determine the optimal range for this compound.

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants such as ascorbic acid or sodium metabisulfite to your buffer.

  • Light Protection: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]

  • Temperature Control: Store stock solutions at recommended temperatures, which for this compound powder is -20°C for up to 3 years and in solvent at -80°C for up to 6 months.[1][3] During experiments, maintain solutions at the lowest practical temperature.

  • Degassed Buffers: To minimize oxidation, use buffers that have been degassed by sparging with an inert gas like nitrogen or argon.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time Chemical degradation of this compound.1. Prepare fresh solutions before each experiment.2. Perform a forced degradation study to identify conditions that cause degradation.3. Analyze the solution using HPLC to quantify the amount of remaining active this compound.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Conduct a forced degradation study to systematically generate and identify degradation products.2. Use a stability-indicating HPLC method to resolve this compound from its degradants.
Change in solution color or pH Significant chemical degradation.1. Immediately discard the solution.2. Re-evaluate the solution preparation and storage procedures, paying close attention to pH, light exposure, and temperature.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify the potential degradation pathways of a drug substance and to develop stability-indicating analytical methods.[4][5][6]

Objective: To determine the degradation behavior of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.[7]

Objective: To develop an HPLC method capable of resolving this compound from any potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase Selection:

    • Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[8]

    • Optimize the mobile phase composition and gradient to achieve good separation between this compound and any degradation peaks generated during forced degradation studies.

  • Detection Wavelength: Determine the optimal UV detection wavelength by scanning a solution of this compound. A wavelength of around 248 nm can be a starting point based on similar compounds.[7]

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

This compound Mechanism of Action: M2 Receptor Antagonism

This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR M2).[1][9] These receptors are G protein-coupled receptors (GPCRs) that, when activated by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10] This pathway is particularly important in regulating heart rate.[11]

Otenzepad_MoA M2R M2 Receptor G_protein Gi Protein M2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Acetylcholine Acetylcholine Acetylcholine->M2R binds This compound This compound This compound->M2R blocks ATP ATP ATP->AC

Caption: this compound blocks acetylcholine binding to M2 receptors.

Experimental Workflow for this compound Stability Assessment

This workflow outlines the steps to assess the stability of this compound in an aqueous solution.

Stability_Workflow prep Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Collect Samples at Time Intervals stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify this compound and Degradation Products hplc->data report Determine Degradation Rate and Pathway data->report

Caption: Workflow for assessing this compound stability.

Logical Relationship for Troubleshooting this compound Precipitation

This diagram illustrates a decision-making process for troubleshooting precipitation issues with this compound solutions.

Troubleshooting_Precipitation start Precipitate Observed in This compound Solution check_conc Is Concentration Below Solubility Limit? start->check_conc check_temp Was Solution Stored at Low Temperature? check_conc->check_temp Yes reduce_conc Reduce Concentration check_conc->reduce_conc No check_ph Has pH of Solution Shifted? check_temp->check_ph No warm_sonicate Gently Warm and/or Sonicate check_temp->warm_sonicate Yes buffer_ph Re-buffer and Adjust pH check_ph->buffer_ph Yes degradation Suspect Degradation check_ph->degradation No

References

Otenzepad electrophysiology recording artifacts and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophysiology studies involving Otenzepad. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists in their drug development efforts. Our goal is to help you identify and resolve potential artifacts and experimental challenges, ensuring the acquisition of high-quality, reliable data.

Troubleshooting Guide: Recording Artifacts and Irregularities

This guide addresses common issues encountered during electrophysiology experiments with this compound. The solutions provided are based on general best practices in electrophysiology and considerations of this compound's pharmacological profile.

Q1: After applying this compound, I'm observing a slow, steady drift in my baseline current/voltage. Is this an artifact?

Possible Causes and Solutions:

  • Physiological Effect: this compound, as a muscarinic antagonist, may alter the tonic activity of channels regulated by endogenous acetylcholine in your preparation. This can manifest as a genuine change in the baseline.

  • Pipette Drift: Slow mechanical drift of the recording pipette can cause a gradual change in the seal and, consequently, the baseline.

  • Junction Potential Changes: If the perfusion solution change is not perfectly matched, the liquid junction potential at the reference electrode can drift.

Troubleshooting Steps:

  • Establish a Stable Baseline: Ensure a long, stable baseline recording before this compound application.

  • Vehicle Control: Apply the vehicle solution (the solution this compound is dissolved in) alone to see if a similar drift occurs.

  • Monitor Seal Resistance: Continuously monitor the seal resistance. A deteriorating seal is a common cause of baseline drift.

  • Check Mechanical Stability: Ensure your micromanipulator and recording chamber are securely fixed to prevent mechanical drift.[1]

  • Re-zero Junction Potentials: After switching to the this compound-containing solution, re-zero the junction potential if your amplifier allows.

Q2: I'm seeing an increase in high-frequency noise in my recordings after this compound application. What could be the cause?

Possible Causes and Solutions:

  • Grounding Issues: Introduction of the drug application system can sometimes introduce electrical noise if not properly grounded.

  • Perfusion System Artifacts: Air bubbles or pressure fluctuations from the perfusion system can introduce noise.[2]

  • Compound Precipitation: In rare cases, the compound may not be fully dissolved, and microscopic precipitates could affect the recording.

Troubleshooting Steps:

  • Check Grounding: Ensure all components of your setup, including the perfusion system, are connected to a common ground.

  • Inspect Perfusion Lines: Visually inspect the perfusion lines for any air bubbles.

  • Filter Solutions: Always filter your solutions, including the final this compound-containing solution, to remove any potential precipitates.[2]

  • Run Vehicle Control: Perfuse the vehicle solution to determine if the noise is specific to this compound or the perfusion process itself.

Q3: The response to my agonist has changed in an unexpected way after this compound co-application. Is this a result of a direct interaction or an artifact?

Possible Causes and Solutions:

  • Allosteric Modulation: this compound is known to have allosteric interactions at M2 muscarinic receptors.[3] This can lead to non-competitive antagonism, where the shape and maximal response of the agonist dose-response curve are altered, not just shifted to the right.

  • Complex Interactions: this compound's effects can be supra-additive when combined with certain other antagonists, suggesting complex interactions at the receptor level.[3]

Experimental Workflow to Differentiate:

cluster_0 Experimental Design cluster_1 Data Analysis A Establish Stable Agonist Response B Apply this compound A->B C Re-apply Agonist B->C D Washout this compound C->D F Compare Agonist Response Amplitude C->F G Analyze Agonist Response Kinetics C->G E Re-apply Agonist (Post-Washout) D->E H Assess Reversibility E->H

Caption: Workflow for assessing this compound's effect on agonist response.

Data Interpretation:

  • A simple rightward shift in the agonist dose-response curve suggests competitive antagonism.

  • A change in the maximal response or the slope of the curve is indicative of a more complex interaction, such as allosteric modulation.

  • If the effect is not reversible upon washout, it could indicate a very slow off-rate or a non-specific, lasting effect on the cell.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of this compound in an electrophysiological context?

A: this compound is a muscarinic acetylcholine receptor (mAChR) antagonist with selectivity for the M2 subtype.[3] Its primary action is to block the effects of acetylcholine or other muscarinic agonists on ion channels. It has been shown to interact with M2 receptors in an allosteric manner, meaning it binds to a site on the receptor that is different from the acetylcholine binding site.[3] This can lead to complex modulatory effects on receptor function.

Q: Can this compound directly block ion channels, independent of its action on muscarinic receptors?

A: Some muscarinic antagonists have been shown to have agonist-independent effects on ion channels, such as Ca2+ and K+ currents.[4] While specific data on direct channel blocking by this compound at various concentrations is not extensively detailed in the provided search results, it is a possibility that should be considered, especially at higher concentrations.

Q: What concentrations of this compound are typically used in in-vitro electrophysiology?

A: The effective concentration of this compound will be system-dependent. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific preparation and experimental question.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess this compound's Effect on a Muscarinic Agonist-Induced Current

  • Cell Preparation: Prepare your cells (e.g., cultured cells expressing M2 receptors or primary neurons) and place them in the recording chamber with extracellular solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a cell with the recording pipette while applying positive pressure.

    • Once the pipette touches the cell, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[5]

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Record a stable baseline for 5-10 minutes.

    • Apply a known concentration of a muscarinic agonist (e.g., carbachol) and record the induced current.

    • Wash out the agonist and allow the current to return to baseline.

    • Apply this compound at the desired concentration for 5-10 minutes.

    • Co-apply the muscarinic agonist and this compound, and record the current.

    • Wash out both compounds and check for reversibility.

Signaling Pathway: M2 Muscarinic Receptor and Downstream Effectors

cluster_pathway M2 Receptor Signaling Pathway ACh Acetylcholine (Agonist) M2R M2 Muscarinic Receptor ACh->M2R Activates This compound This compound (Antagonist) This compound->M2R Inhibits Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gbg Gβγ Subunit Gi->Gbg Releases cAMP cAMP AC->cAMP Produces GIRK GIRK Channel (K+) Gbg->GIRK Activates CaV Voltage-Gated Ca2+ Channel Gbg->CaV Inhibits

Caption: Simplified M2 muscarinic receptor signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical data that could be obtained from an experiment investigating the effect of this compound on an agonist-induced current.

ParameterAgonist AloneAgonist + 1 µM this compound
Peak Current Amplitude (pA)-520 ± 45-150 ± 30
Time to Peak (ms)150 ± 20145 ± 25
% InhibitionN/A71%

Data are presented as mean ± SEM.

References

Technical Support Center: Otenzepad Dose-Response Curve Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and mitigating variability in Otenzepad (also known as AF-DX 116) dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1] M2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to inhibitory effects by decreasing intracellular cAMP levels.[2]

Q2: What are the reported in vitro binding affinities and potencies of this compound?

A2: this compound exhibits selectivity for the M2 receptor subtype. The reported IC50 and Ki values can vary depending on the experimental system. For a summary of reported values, please refer to Table 1.

Q3: I am observing an inverted U-shaped (biphasic) dose-response curve with this compound. Is this expected?

A3: Yes, an inverted U-shaped or biphasic dose-response curve has been observed with this compound in some experimental settings, particularly in in vivo studies related to memory enhancement.[1] This non-monotonic dose-response is not uncommon for compounds acting on complex biological systems. Potential mechanisms for such curves include receptor desensitization at high concentrations, engagement of off-target effects, or activation of opposing signaling pathways.[3][4][5]

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in DMSO.[6] For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[6]

Troubleshooting Guide: this compound Dose-Response Curve Variability

This guide addresses common issues that can lead to variability and unexpected results in this compound dose-response experiments.

Issue 1: High Variability Between Replicates

High variability between replicate wells or experiments can obscure the true dose-response relationship.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Cell Health and Density:

    • Solution: Ensure cells are in a logarithmic growth phase and seeded at a consistent density across all wells. Avoid using cells of high passage number.

  • Pipetting Inaccuracies:

    • Solution: Use calibrated pipettes and proper technique, especially for serial dilutions. For viscous solutions, consider reverse pipetting.

  • Edge Effects on Microplates:

    • Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

  • Compound Precipitation:

    • Solution: Visually inspect your this compound dilutions for any signs of precipitation. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%).

Issue 2: No Observable Effect or Low Potency

If this compound does not produce the expected antagonist effect or shows lower than expected potency, consider the following:

Possible Causes & Troubleshooting Steps:

  • Incorrect Assay Setup for Gi-coupled Receptors:

    • Solution: M2 is a Gi-coupled receptor, which inhibits adenylyl cyclase. To measure antagonism, the signaling pathway must first be stimulated. Use an M2 receptor agonist (e.g., carbachol) to stimulate the receptor and then measure the ability of this compound to block this effect.

  • Degraded this compound Stock:

    • Solution: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.

  • Low Receptor Expression:

    • Solution: Confirm the expression of M2 receptors in your cell line or tissue preparation. Low receptor density can lead to a reduced signal window.

  • Suboptimal Assay Conditions:

    • Solution: Optimize assay parameters such as incubation time, agonist concentration (typically EC80 is used to test antagonists), and cell number.

Issue 3: Inverted U-Shaped or Biphasic Dose-Response Curve

An inverted U-shaped curve shows a response that increases with dose up to a certain point, after which the response decreases with higher doses.

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects at High Concentrations:

    • Solution: this compound is selective for M2 receptors, but at very high concentrations, it may interact with other muscarinic receptor subtypes or other unrelated targets.[6] Review the literature for known off-target effects and consider using a lower, more specific concentration range.

  • Receptor Desensitization or Downregulation:

    • Solution: Prolonged exposure to high concentrations of an antagonist can sometimes lead to complex regulatory effects on the receptor, including desensitization or changes in receptor expression.[5] Consider reducing the incubation time.

  • Allosteric Interactions:

    • Solution: There is evidence to suggest that this compound may have an allosteric interaction at the M2 receptor, which could contribute to complex dose-response relationships.[7][8]

  • Activation of Counteracting Signaling Pathways:

    • Solution: At different concentration ranges, this compound might influence signaling pathways that produce opposing effects, leading to a biphasic response.[9]

Data Presentation

Table 1: Reported In Vitro Potency of this compound (AF-DX 116)

Receptor SubtypeReported ValueSpecies/SystemReference
M2IC50: 386 nMRat Heart[1]
M2IC50: 640 nMRabbit Peripheral Lung[1]
M2Ki: 64 nMHuman Recombinant
M1Ki: 417 nMHuman Recombinant
M3Ki: 786 nMHuman Recombinant
M4Ki: 211 nMHuman Recombinant
M5Ki: 5130 nMHuman Recombinant

Table 2: In Vivo Effective Doses of this compound (AF-DX 116) in Animal Models

Animal ModelDosage RangeAdministrationObserved EffectReference
Rats0.25 - 2.0 mg/kgs.c.Improved acquisition in a win-stay task at 0.5 and 1.0 mg/kg.[1]
Mice0.3 - 3.0 mg/kgi.p.Enhanced memory retention in an inverted-U dose-response manner, with significant enhancement at 1.0 mg/kg.[1]

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for this compound Antagonism

This protocol is a general guideline for a competitive antagonist assay using a cAMP detection kit in a cell line expressing the M2 muscarinic receptor.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., CHO or HEK293 cells stably expressing the human M2 receptor) in a 96-well plate at a pre-determined optimal density.

    • Incubate overnight to allow for cell adherence.

  • This compound Preparation and Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in an appropriate assay buffer.

    • Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO at the same final concentration).

    • Incubate for a sufficient time to allow this compound to bind to the receptors (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Prepare a solution of a muscarinic agonist (e.g., carbachol) at a concentration that will elicit a submaximal response (typically the EC80).

    • Add the agonist to all wells except the negative control wells.

    • Incubate for a time known to produce a robust cAMP response (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Data Analysis:

    • Plot the cAMP levels against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.

Protocol 2: Radioligand Binding Assay for this compound

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the M2 receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue known to express the M2 receptor.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the M2 receptor (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled M2 antagonist like atropine).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50 of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Otenzepad_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Activates This compound This compound This compound->M2_Receptor Blocks Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Inhibitory Cellular Response cAMP->Cellular_Response Leads to

Caption: Signaling pathway of the M2 muscarinic receptor and the antagonistic action of this compound.

Troubleshooting_Workflow Start Variable Dose-Response Curve Observed Check_Replicates High Variability Between Replicates? Start->Check_Replicates Check_Potency Low Potency or No Effect? Check_Replicates->Check_Potency No Troubleshoot_Replicates Verify Cell Health & Density Check Pipetting Avoid Edge Effects Check for Precipitation Check_Replicates->Troubleshoot_Replicates Yes Check_Curve_Shape Inverted U-Shaped Curve? Check_Potency->Check_Curve_Shape No Troubleshoot_Potency Confirm Assay Setup for Gi Prepare Fresh Compound Verify Receptor Expression Optimize Assay Conditions Check_Potency->Troubleshoot_Potency Yes Troubleshoot_Curve_Shape Consider Off-Target Effects Evaluate Incubation Time Investigate Allosteric Effects Assess Counteracting Pathways Check_Curve_Shape->Troubleshoot_Curve_Shape Yes Re-evaluate Re-run Experiment and Analyze Data Check_Curve_Shape->Re-evaluate No Troubleshoot_Replicates->Re-evaluate Troubleshoot_Potency->Re-evaluate Troubleshoot_Curve_Shape->Re-evaluate

Caption: A logical workflow for troubleshooting this compound dose-response curve variability.

References

Otenzepad Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of otenzepad in experimental settings. Below you will find frequently asked questions, a troubleshooting guide for common solubility issues in physiological buffers, detailed experimental protocols, and relevant signaling pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1][2][3] M2 receptors are G protein-coupled receptors (GPCRs) primarily expressed in cardiac tissue.[4] Their activation by acetylcholine leads to an inhibition of adenylate cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels, affecting heart rate and contractility.[4] this compound competitively blocks this interaction.[5]

Q2: What are the basic chemical properties of this compound?

PropertyValue
Molecular Formula C24H31N5O2[1][6]
Molecular Weight 421.54 g/mol [1][6]
Appearance White to off-white solid[1]
CAS Number 102394-31-0[1][3]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[1]

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing this compound stock solutions.[4] It is soluble in DMSO up to 25 mg/mL (59.31 mM).[1] For optimal dissolution, ultrasonic agitation and gentle warming to 60°C may be necessary.[1] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Troubleshooting Guide: this compound Solubility in Physiological Buffers

Researchers may encounter precipitation when diluting a concentrated DMSO stock solution of this compound into aqueous physiological buffers (e.g., PBS, Saline). This is a common issue for poorly water-soluble compounds.

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. This compound has low aqueous solubility. The addition of a high concentration of an organic solvent (DMSO) into an aqueous buffer can cause the compound to crash out of solution.Method 1: Use of Co-solvents and Surfactants: Formulate this compound using a mixture of solvents to improve its solubility in the final aqueous solution. A common approach is to use a vehicle containing PEG300 and Tween-80.[1] Method 2: Complexation with Cyclodextrins: Utilize cyclodextrins, such as SBE-β-CD, to form inclusion complexes with this compound, which enhances its aqueous solubility.[1][7]
Cloudiness or phase separation in the final solution. Incomplete dissolution or aggregation of this compound molecules.Gentle heating and/or sonication can aid in the complete dissolution of this compound in the formulation vehicle before final dilution.[1] Ensure all components of the formulation are thoroughly mixed at each step.
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture media over time, leading to a decrease in the effective concentration.Consider reducing the final concentration of this compound in the assay. Alternatively, prepare the final dilution in media containing a low percentage of serum, which can sometimes help to stabilize the compound. For more robust and reproducible results, using a formulated solution (as described in Method 1 or 2) is highly recommended.

Experimental Protocols

Protocol 1: this compound Formulation using Co-solvents and Surfactants

This protocol yields a clear solution with an this compound concentration of at least 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again until evenly dispersed.

  • Add 450 µL of saline to the solution to reach the final volume of 1 mL. Mix until a clear solution is obtained.

Protocol 2: this compound Formulation using Cyclodextrin Complexation

This protocol also results in a clear solution with an this compound concentration of at least 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is achieved. Sonication may be used to aid dissolution.

Visualizations

Otenzepad_Signaling_Pathway cluster_cell Cell Membrane M2_Receptor M2 Muscarinic Receptor G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Activates This compound This compound This compound->M2_Receptor Blocks ATP ATP ATP->AC

Caption: this compound's antagonistic action on the M2 receptor signaling pathway.

experimental_workflow cluster_protocol1 Protocol 1: Co-solvent Formulation cluster_protocol2 Protocol 2: Cyclodextrin Formulation P1_Step1 1. Dissolve this compound in DMSO (25 mg/mL) P1_Step2 2. Add PEG300 P1_Step1->P1_Step2 P1_Step3 3. Add Tween-80 P1_Step2->P1_Step3 P1_Step4 4. Add Saline P1_Step3->P1_Step4 P1_Result Clear Solution (≥ 2.5 mg/mL) P1_Step4->P1_Result P2_Step1 1. Dissolve this compound in DMSO (25 mg/mL) P2_Step3 3. Mix this compound Stock with SBE-β-CD Solution P2_Step1->P2_Step3 P2_Step2 2. Prepare 20% SBE-β-CD in Saline P2_Step2->P2_Step3 P2_Result Clear Solution (≥ 2.5 mg/mL)

Caption: Workflow for preparing formulated this compound solutions.

References

Otenzepad stability testing protocol for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability testing of otenzepad. The following information, presented in a question-and-answer format, addresses potential issues and outlines detailed experimental protocols based on the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability studies, this compound should be stored under controlled conditions that simulate its intended storage environment. According to ICH Q1A(R2) guidelines, the recommended long-term storage condition is 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[1][2] An alternative is 30°C ± 2°C / 65% RH ± 5% RH.

Q2: How long should a long-term stability study for this compound be conducted?

A2: A long-term stability study for this compound should be conducted for a minimum of 12 months.[1][3] Testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5][6]

Q3: What is the purpose of accelerated stability testing for this compound?

A3: Accelerated stability testing is designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.[3] The data from these studies, in conjunction with long-term stability studies, can be used to predict the shelf life of this compound and evaluate the effect of short-term excursions outside the label storage conditions. The recommended accelerated storage condition is 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[1][2]

Q4: What should I do if a "significant change" is observed during accelerated stability testing?

A4: If a "significant change" occurs during accelerated stability testing, additional testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted for at least 12 months.[2] A significant change is defined as a failure to meet the established specifications for the drug substance.

Q5: What analytical methods are suitable for this compound stability testing?

A5: Stability-indicating analytical methods must be used. These are validated methods that can accurately detect changes in the identity, purity, and potency of the drug substance over time.[7] High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[8] The chosen method must be able to separate this compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Peaks in Chromatogram Degradation of this compound.Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) to identify potential degradation products and confirm the specificity of the analytical method.[8]
Out-of-Specification (OOS) Results for Assay Chemical degradation, improper storage, or analytical error.Verify the storage conditions of the stability samples. Re-test the sample in duplicate. If the OOS result is confirmed, initiate an investigation to determine the root cause.
Changes in Physical Appearance (e.g., color, clarity) Physical instability or degradation.Document the changes and perform appropriate physical tests (e.g., melting point, moisture content). Correlate these changes with data from chemical analysis.
Inconsistent Results Between Time Points Lack of homogeneity in the batch, analytical method variability, or inconsistent sample handling.Review the batch manufacturing records for any deviations. Assess the precision and robustness of the analytical method. Ensure consistent sample preparation and analysis procedures.

Experimental Protocols

Long-Term Stability Testing Protocol

This protocol outlines the methodology for conducting a long-term stability study of this compound.

  • Objective: To evaluate the stability of this compound under recommended long-term storage conditions and establish a re-test period.

  • Materials:

    • At least three primary batches of this compound drug substance.[2]

    • Container closure system identical to the proposed packaging for storage and distribution.[4][6]

    • Calibrated stability chambers.

    • Validated stability-indicating analytical method (e.g., HPLC).

  • Procedure:

    • Place a sufficient quantity of this compound from each batch into the specified container closure systems.

    • Store the samples in a stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH.

    • Withdraw samples at the initial time point (0 months) and at subsequent intervals: 3, 6, 9, 12, 18, 24, and 36 months.[1]

    • At each time point, analyze the samples for the following parameters:

      • Appearance

      • Assay (potency)

      • Purity (related substances/degradation products)

      • Moisture content (if applicable)

      • Other relevant physical and chemical properties.

  • Data Analysis:

    • Tabulate the data for each batch at each time point.

    • Evaluate any trends in the data over time.

    • Perform statistical analysis to determine the re-test period.

Data Presentation

Table 1: Long-Term Stability Data for this compound (Batch A)

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
025°C/60% RHWhite to off-white powder99.80.12
325°C/60% RHComplies99.70.15
625°C/60% RHComplies99.50.18
925°C/60% RHComplies99.60.20
1225°C/60% RHComplies99.40.22

Table 2: Accelerated Stability Data for this compound (Batch A)

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
040°C/75% RHWhite to off-white powder99.80.12
340°C/75% RHComplies99.20.35
640°C/75% RHComplies98.90.51

Visualizations

This compound Signaling Pathway

This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor. The following diagram illustrates its mechanism of action.

Otenzepad_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiac Muscle) Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds to G_Protein Gi/Go Protein M2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Heart Rate, Reduced Contractility cAMP->Cellular_Response Leads to This compound This compound This compound->M2_Receptor Blocks

This compound's antagonistic action on the M2 receptor signaling pathway.
Stability Testing Workflow

The following diagram outlines the logical workflow for a comprehensive stability testing program for this compound.

Stability_Testing_Workflow Start Start Select_Batches Select ≥ 3 Primary Batches Start->Select_Batches Package_Samples Package in Proposed Container Closure System Select_Batches->Package_Samples Place_on_Stability Place Samples in Stability Chambers Package_Samples->Place_on_Stability Long_Term Long-Term Study (25°C/60% RH) Place_on_Stability->Long_Term Accelerated Accelerated Study (40°C/75% RH) Place_on_Stability->Accelerated Pull_Samples Pull Samples at Defined Time Points Long_Term->Pull_Samples Accelerated->Pull_Samples Analyze_Samples Analyze Samples using Validated Method Pull_Samples->Analyze_Samples Evaluate_Data Evaluate Data and Trends Analyze_Samples->Evaluate_Data Significant_Change Significant Change in Accelerated Study? Evaluate_Data->Significant_Change Intermediate_Study Conduct Intermediate Study (30°C/65% RH) Significant_Change->Intermediate_Study Yes Establish_Retest Establish Re-test Period Significant_Change->Establish_Retest No Intermediate_Study->Establish_Retest End End Establish_Retest->End

Logical workflow for this compound stability testing.

References

Otenzepad Technical Support Center: Ensuring Potency and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Otenzepad to prevent loss of potency, with a specific focus on the effects of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound stock solutions to maintain potency?

To ensure the long-term stability of your this compound stock solutions, it is crucial to adhere to the recommended storage conditions. For this compound dissolved in a solvent, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is strongly advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2]

Q2: What is the recommended procedure for preparing this compound stock solutions?

This compound powder can be dissolved in DMSO.[1] For in vivo applications, further dilution in vehicles such as saline, corn oil, or a mixture of DMSO, PEG300, and Tween-80 may be necessary.[2] It is important to use a newly opened container of hygroscopic solvents like DMSO to ensure maximal solubility.[2] If precipitation occurs during preparation, gentle warming and sonication can be used to aid dissolution.[2]

Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?

No, it is strongly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle of freezing and thawing can contribute to the degradation of the compound and a subsequent loss of potency. The best practice is to prepare single-use aliquots of your stock solution.

Troubleshooting Guide: Loss of this compound Potency

If you are experiencing unexpected results or a suspected loss of this compound potency in your experiments, consult the following troubleshooting guide.

G cluster_0 Troubleshooting Workflow start Start: Suspected Loss of Potency check_storage Were stock solutions aliquoted and stored at -80°C or -20°C? start->check_storage improper_storage Issue: Improper Storage. Solution: Prepare fresh stock solution, aliquot, and store correctly. check_storage->improper_storage No check_ft_cycles Were aliquots subjected to multiple freeze-thaw cycles? check_storage->check_ft_cycles Yes end Resolution: Potency Issue Addressed improper_storage->end ft_issue Issue: Repeated Freeze-Thaw Cycles. Solution: Discard current aliquot after first use. Use a fresh, single-use aliquot for the next experiment. check_ft_cycles->ft_issue Yes check_solubility Were there any signs of precipitation in the solution? check_ft_cycles->check_solubility No ft_issue->end solubility_issue Issue: Poor Solubility/Precipitation. Solution: Ensure appropriate solvent is used. Gentle warming and sonication may aid dissolution. Prepare a fresh solution. check_solubility->solubility_issue Yes run_qc Recommended Action: Perform Quality Control. Run analytical tests (e.g., HPLC) to confirm concentration and purity. check_solubility->run_qc No solubility_issue->end run_qc->end

Caption: Troubleshooting workflow for this compound potency loss.

Experimental Protocols

While specific freeze-thaw stability data for this compound is not publicly available, researchers can assess the stability of their own this compound solutions using a standard experimental protocol.

Protocol: Freeze-Thaw Stability Assessment of this compound

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.

  • Aliquoting: Dispense the stock solution into multiple, single-use cryovials.

  • Baseline Analysis (Cycle 0): Immediately after preparation, take a sample from one aliquot for analysis. This will serve as the baseline (T=0) for potency and purity.

  • Freeze-Thaw Cycling:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.

    • Thaw the aliquots at room temperature until completely liquid.

    • This completes one freeze-thaw cycle.

  • Post-Cycle Analysis: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis.

  • Analytical Method: Analyze the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of this compound. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.

  • Data Analysis: Compare the results from each freeze-thaw cycle to the baseline (Cycle 0) data to quantify any loss of potency.

Quantitative Data Summary

The following table should be used to record and compare the stability of this compound after successive freeze-thaw cycles.

Number of Freeze-Thaw CyclesThis compound Concentration (µg/mL)Purity (%)Observations (e.g., precipitation, color change)
0 (Baseline)
1
3
5
10

This compound's Signaling Pathway

This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR2).[1][3] These receptors are G protein-coupled receptors (GPCRs) that play a critical role in the parasympathetic nervous system. The diagram below illustrates the signaling pathway inhibited by this compound.

G cluster_0 This compound Mechanism of Action acetylcholine Acetylcholine m2_receptor M2 Muscarinic Receptor (mAChR2) acetylcholine->m2_receptor Activates This compound This compound This compound->m2_receptor Inhibits g_protein Gi/Go Protein m2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Cellular Response camp->cellular_response Leads to

References

Validation & Comparative

Otenzepad vs. Atropine: A Comparative Analysis of In Vivo Effects on Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of otenzepad and atropine on heart rate, supported by experimental data. This compound, a selective M2 muscarinic receptor antagonist, and atropine, a non-selective muscarinic antagonist, are both known to influence cardiac chronotropy. Understanding their differential effects is crucial for research and development in cardiovascular pharmacology.

Executive Summary

This compound and atropine both increase heart rate by blocking muscarinic acetylcholine receptors in the heart. However, their in vivo effects differ primarily in terms of potency and selectivity. This compound exhibits significant cardioselectivity, targeting the M2 receptors predominant in the sinoatrial node with greater specificity than atropine. This selectivity potentially leads to a more targeted cardiac effect with fewer systemic anticholinergic side effects. Atropine, being non-selective, affects a broader range of muscarinic receptors throughout the body, which can result in a more pronounced and widespread physiological response.

Quantitative Data Comparison

The following tables summarize the in vivo effects of this compound and atropine on heart rate as reported in various studies.

Table 1: Effects of this compound (AF-DX 116) on Heart Rate in Humans

Dosage and AdministrationChange in Heart RateSpeciesReference
Intravenous dose saturating >90% of cardiac M2-ChRIncrease of 25 beats/minHuman[1]

Table 2: Comparative Effects of this compound (AF-DX 116) and Atropine on Heart Rate in Animals

DrugED50 (Dose for 50% of maximal effect)SpeciesExperimental ConditionReference
This compound (AF-DX 116)32 µg/kg i.v. (for inhibiting vagally-induced bradycardia)Pithed RatInhibition of vagally-induced bradycardia
This compound (AF-DX 116)79 µg/kg i.v. (for increasing basal heart rate)Conscious DogIncrease in basal heart rate
Atropine1.9 µg/kg (ID50 for suppressing vagally-induced AV conduction prolongation)DogSuppression of vagally-induced AV conduction prolongation
Atropine0.02 mg/kg i.v.DogReversal of vagally mediated bradycardia[2]

Note: Direct comparison of potency can be challenging due to variations in experimental models and endpoints. However, some studies suggest that in certain in vivo functions, this compound is approximately 10 times less potent than atropine at the cardiac M2 receptor.

Mechanism of Action: M2 Muscarinic Receptor Signaling

Both this compound and atropine exert their primary effect on heart rate by antagonizing the M2 muscarinic acetylcholine receptor in the sinoatrial (SA) node. Acetylcholine, released by the vagus nerve, normally binds to these receptors, leading to a decrease in heart rate.

The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade that results in the hyperpolarization of pacemaker cells in the SA node. This is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium channels (GIRK), which increases potassium efflux.[3][4][5] Additionally, M2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6]

By blocking the M2 receptor, this compound and atropine prevent these actions of acetylcholine, thereby disinhibiting the SA node and leading to an increase in heart rate.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds to G_protein Gi/o Protein (α, βγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits GIRK GIRK Channel (K+) G_protein->GIRK βγ subunit activates cAMP cAMP AC->cAMP Converts ATP to K_ion_out K+ Efflux (Hyperpolarization) GIRK->K_ion_out Allows This compound This compound This compound->M2R Blocks (Selective) Atropine Atropine Atropine->M2R Blocks (Non-selective) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HR_decrease Decreased Heart Rate PKA->HR_decrease Inhibition leads to K_ion_out->HR_decrease Leads to

Caption: M2 Muscarinic Receptor Signaling Pathway in Cardiac Pacemaker Cells.

Experimental Protocols

While a single study directly comparing this compound and atropine with a detailed protocol is not available, the following represents a synthesized experimental workflow based on common methodologies from multiple in vivo studies.

Objective: To compare the dose-dependent effects of intravenously administered this compound and atropine on heart rate in a conscious canine model.

Animal Model:

  • Species: Beagle dogs

  • Number: 8 (4 male, 4 female)

  • Health Status: Healthy, acclimated to laboratory conditions.

Instrumentation and Monitoring:

  • Surgically implanted telemetry device for continuous monitoring of electrocardiogram (ECG) and heart rate.

  • Intravenous catheter for drug administration.

Experimental Procedure:

  • Baseline Recording: A 30-minute baseline recording of heart rate and ECG is obtained from each conscious, resting dog.

  • Drug Administration:

    • Animals are randomly assigned to receive either this compound or atropine in a crossover design with a washout period of at least one week between treatments.

    • A vehicle control (saline) is administered on a separate day.

    • Drugs are administered as a slow intravenous bolus injection.

    • Dose escalation is performed with increasing doses of this compound (e.g., 10, 30, 100 µg/kg) and atropine (e.g., 1, 3, 10 µg/kg) administered at 30-minute intervals.

  • Data Collection: Heart rate is continuously monitored and recorded for at least 2 hours after the final dose.

  • Data Analysis:

    • The change in heart rate from baseline is calculated for each dose of each drug.

    • Dose-response curves are generated to determine the ED50 for each compound.

    • Statistical analysis (e.g., ANOVA) is used to compare the effects of this compound and atropine at different doses.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select & Acclimate Conscious Canine Model Instrumentation Implant Telemetry & Place IV Catheter Animal_Model->Instrumentation Baseline Record Baseline Heart Rate (30 min) Instrumentation->Baseline Randomization Randomize to This compound or Atropine Baseline->Randomization Dose_Admin Administer Escalating Doses (IV Bolus) Randomization->Dose_Admin Data_Collection Continuous Heart Rate Monitoring (≥2 hours) Dose_Admin->Data_Collection HR_Change Calculate Change in Heart Rate from Baseline Data_Collection->HR_Change Dose_Response Generate Dose-Response Curves & Calculate ED50 HR_Change->Dose_Response Stats Statistical Comparison of Drug Effects Dose_Response->Stats

Caption: A representative experimental workflow for comparing the in vivo effects of this compound and atropine on heart rate.

Discussion of In Vivo Findings

  • This compound (AF-DX 116): Studies in healthy human volunteers have shown that an intravenous dose of this compound sufficient to saturate over 90% of cardiac M2 receptors results in a heart rate increase of approximately 25 beats per minute.[1] This effect is attributed to its selective blockade of cardiac M2 receptors, as no significant inhibition of salivary flow (an M3 receptor-mediated effect) was observed. Animal studies in conscious dogs and pithed rats have demonstrated a dose-dependent increase in heart rate and reversal of vagally induced bradycardia.

  • Atropine: Atropine is a well-established non-selective muscarinic antagonist that produces a dose-dependent increase in heart rate. In dogs with vagally mediated bradycardia, an intravenous dose of 0.02 mg/kg has been shown to be effective.[2] However, due to its lack of selectivity, atropine also affects other organ systems, leading to side effects such as dry mouth, blurred vision, and constipation. In some cases, low doses of atropine can paradoxically cause a transient slowing of the heart rate before the tachycardic effect becomes dominant.

Conclusion

Both this compound and atropine are effective at increasing heart rate through the antagonism of cardiac muscarinic receptors. The key differentiator is this compound's selectivity for the M2 receptor subtype. This cardioselectivity suggests that this compound may offer a more targeted therapeutic approach for conditions such as bradycardia, with a potentially lower incidence of the systemic anticholinergic side effects associated with non-selective antagonists like atropine. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety profiles of these two agents for cardiovascular applications.

References

Otenzepad vs. Pirenzepine: A Comparative Analysis of Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential binding affinities and functional selectivity of Otenzepad and pirenzepine at muscarinic acetylcholine receptors.

This guide provides a detailed comparative analysis of this compound (also known as AF-DX 116) and pirenzepine, two widely studied muscarinic acetylcholine receptor (mAChR) antagonists. Understanding the distinct selectivity profiles of these compounds is crucial for their application as research tools and for the development of novel therapeutics with improved target specificity and reduced side effects. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the relevant biological pathways.

Receptor Selectivity Profile

The primary distinction between this compound and pirenzepine lies in their preferential affinity for different subtypes of muscarinic receptors. Pirenzepine is recognized as a selective antagonist for the M1 muscarinic receptor, while this compound demonstrates selectivity for the M2 subtype.[1][2][3] This differential selectivity is evident from their binding affinities (Ki values) determined through radioligand binding assays.

The table below presents a compilation of binding affinity data for this compound and pirenzepine against the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Source
This compound (AF-DX 116) 417647862115130[4]
Pirenzepine 17.811504471150224Converted from pKi values

Note: The Ki values for pirenzepine were calculated from pKi values presented in a study by Dörje et al. (1991) for cloned human muscarinic receptors (pKi values were 7.75, 5.94, 6.35, 5.94, and 6.65 for M1-M5, respectively). The conversion was done using the formula Ki = 10(-pKi) * 109.

As the data illustrates, this compound has a significantly higher affinity for the M2 receptor compared to all other subtypes. In contrast, pirenzepine displays its highest affinity for the M1 receptor. This pronounced selectivity underpins their respective pharmacological applications and research uses.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays.[5][6][7][8] This technique is a cornerstone in pharmacology for determining the affinity of a ligand for a receptor.

General Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype of interest are prepared from cultured cells or tissues. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.[7]

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound or pirenzepine).

  • Equilibrium: The incubation is allowed to proceed for a specific duration at a controlled temperature to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly accomplished by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[5]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]

Mandatory Visualizations

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype.[9][10] The differential selectivity of this compound and pirenzepine translates to distinct effects on downstream signaling.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway cluster_antagonists Antagonist Action M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Pirenzepine Pirenzepine Pirenzepine->M1_M3_M5 Primarily Blocks This compound This compound (AF-DX 116) This compound->M2_M4 Primarily Blocks

Caption: Differential signaling pathways of muscarinic receptor subtypes.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinities of compounds like this compound and pirenzepine.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor-Expressing Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-NMS) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Pirenzepine) Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantification of Radioactivity on Filters Filtration->Quantification IC50_Determination Determination of IC50 Value Quantification->IC50_Determination Ki_Calculation Calculation of Ki Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The comparative analysis of this compound and pirenzepine clearly demonstrates their distinct and complementary selectivity profiles for muscarinic acetylcholine receptors. Pirenzepine's pronounced selectivity for the M1 receptor has made it an invaluable tool for elucidating the physiological roles of this subtype. Conversely, this compound's preference for the M2 receptor allows for the specific investigation of M2-mediated functions. The quantitative data, derived from robust experimental protocols such as radioligand binding assays, provides a solid foundation for the rational selection of these antagonists in both basic research and drug discovery programs. A thorough understanding of their differential affinities and consequent effects on downstream signaling pathways is paramount for the accurate interpretation of experimental results and the design of novel subtype-selective muscarinic receptor modulators.

References

Otenzepad vs. AF-DX 384: A Comparative Analysis of Cardiac Muscarinic M2 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and cardiology, understanding the nuanced interactions of antagonists with cardiac muscarinic M2 receptors is paramount for the development of targeted therapeutics. This guide provides a detailed comparison of two notable M2-selective antagonists, Otenzepad (also known as AF-DX 116) and AF-DX 384, focusing on their binding characteristics in cardiac tissue.

Quantitative Binding Affinity

The binding affinities of this compound and AF-DX 384 for the muscarinic M2 receptor have been determined through various radioligand binding assays. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative potencies.

CompoundAnimal ModelTissueRadioligandAffinity MetricValue
This compound (AF-DX 116)Guinea PigAtriaNot SpecifiedpA27.33[1]
AF-DX 384RatBrainstem[3H]AF-DX 384Kd3-4 nM[2]

Note: The pA2 value for this compound represents its functional antagonist potency in a physiological preparation, while the Kd value for AF-DX 384 reflects its binding affinity in a membrane homogenate preparation. Lower Kd values and higher pA2 values indicate higher affinity.

Experimental Protocols

The determination of binding affinities for muscarinic receptor antagonists typically involves competitive radioligand binding assays. Below is a representative protocol for such an assay using rat cardiac tissue.

Protocol: Competitive Radioligand Binding Assay in Rat Cardiac Membranes

1. Membrane Preparation:

  • Euthanize adult rats and excise the hearts.

  • Isolate the atria and ventricles and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Mince the tissue and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add a fixed concentration of a non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]NMS), at a concentration close to its Kd.

  • Add increasing concentrations of the unlabeled competitor compound (this compound or AF-DX 384).

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine).

  • Add the prepared cardiac membrane homogenate to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

  • Plot the specific binding as a function of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a one-site or two-site competition model using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The interaction of these antagonists with the M2 muscarinic receptor inhibits the downstream signaling cascade initiated by acetylcholine. The following diagrams illustrate the M2 receptor signaling pathway in cardiomyocytes and the general workflow of a competitive binding assay.

M2_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_antagonists Antagonists ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) K_channel GIRK Channel G_protein->K_channel Activates (βγ) cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization (Decreased Heart Rate) K_channel->Hyperpolarization This compound This compound This compound->M2R Blocks AFDX384 AF-DX 384 AFDX384->M2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Contraction Decreased Contraction Ca_channel->Contraction

M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes.

Competitive_Binding_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Cardiac Tissue Membrane Preparation Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]NMS) Preparation Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (this compound or AF-DX 384) Serial Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Calculate Specific Binding, Determine IC50, and Calculate Ki Counting->Analysis

References

Otenzepad's M2 Selectivity: A Comparative Analysis Against Other Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the M2-Selective Muscarinic Antagonist Otenzepad

In the landscape of muscarinic acetylcholine receptor antagonists, this compound (also known as AF-DX 116) distinguishes itself through its notable selectivity for the M2 receptor subtype. This preference is critical in therapeutic applications where targeting the M2 receptor—predominantly found in the heart and presynaptically on neurons—is desired, while minimizing effects on other muscarinic subtypes that mediate a wide range of physiological functions. This guide provides an objective comparison of this compound's binding affinity with other key muscarinic antagonists, supported by experimental data and detailed methodologies, to aid in research and drug development endeavors.

Comparative Binding Affinity of Muscarinic Antagonists

The selectivity of a muscarinic antagonist is quantitatively expressed by its binding affinity (Ki) for each of the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other well-characterized muscarinic antagonists, providing a clear comparison of their selectivity profiles.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Predominant Selectivity
This compound (AF-DX 116) 41764 7862115130M2[1]
Pirenzepine ~17-25~700-800~400-600~100-200~300-500M1
Methoctramine ~10-30~5-15 ~100-200~30-60~100-200M2
4-DAMP ~1-5~20-50~0.5-2 ~5-15~3-10M3
Tiotropium HighModerateHighModerateModerateM1/M3
Atropine ~1-2~1-2~1-2~1-2~1-2Non-selective

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

As the data illustrates, this compound exhibits a significantly higher affinity for the M2 receptor compared to the other four subtypes. While Methoctramine also shows M2 selectivity, this compound's profile demonstrates a clear preference. In contrast, Pirenzepine is a well-established M1-selective antagonist, and 4-DAMP shows high affinity for the M3 receptor. Tiotropium, a long-acting muscarinic antagonist, displays high affinity for both M1 and M3 receptors. Atropine, a classical antagonist, shows little to no selectivity across the subtypes.

Experimental Protocols: Determining Muscarinic Antagonist Selectivity

The determination of binding affinities for muscarinic antagonists is primarily achieved through in vitro radioligand competition binding assays.[2] These assays are considered the gold standard for quantifying the interaction between a compound and a receptor.

Radioligand Competition Binding Assay Protocol

This protocol outlines the general steps for determining the Ki of a test compound (e.g., this compound) for the five human muscarinic receptor subtypes.

1. Materials and Reagents:

  • Cell membranes prepared from cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (unlabeled antagonist) at various concentrations.

  • Non-specific binding control: A high concentration of a non-selective antagonist like atropine (e.g., 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

2. Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. For determining non-specific binding, the test compound is replaced with the high concentration of atropine. Total binding is measured in the absence of any competing ligand.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound, generating a competition curve.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the M2 receptor initiates a signaling cascade that leads to various cellular responses, most notably the inhibition of adenylyl cyclase.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2R M2 Muscarinic Receptor G_protein Gi/o Protein (αβγ subunits) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) PKA->Cell_Response Phosphorylates targets leading to Acetylcholine Acetylcholine (Agonist) Acetylcholine->M2R Binds to

References

Validating Otenzepad's Allosteric Interaction at M2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Otenzepad (AF-DX 116) and other allosteric modulators targeting the M2 muscarinic acetylcholine receptor. The data presented is compiled from various experimental studies to assist researchers in understanding the validation of this compound's allosteric mechanism.

Comparative Analysis of M2 Receptor Allosteric Modulators

This compound is a selective M2 muscarinic acetylcholine receptor antagonist.[1] Crucially, its mechanism of action involves an allosteric site on the M2 receptor. This is evidenced by functional assays where this compound, in combination with competitive antagonists like N-methylscopolamine or dexetimide, produces supra-additive effects—an outcome not expected from purely competitive interactions.[2] Furthermore, in radioligand binding studies, this compound was unable to completely inhibit the binding of [3H]N-methylscopolamine ([3H]NMS) even at high concentrations, a hallmark of allosteric interactions.[2][3]

To contextualize this compound's allosteric profile, this guide compares it with other well-characterized allosteric modulators of the M2 receptor: Gallamine, Alcuronium, and LY2119620.

Quantitative Comparison of Allosteric Interactions

The following table summarizes the binding affinities and cooperativity factors for this compound and its comparators at the M2 receptor. The cooperativity factor (α) quantifies the extent to which an allosteric modulator alters the affinity of an orthosteric ligand. An α value of 1 indicates neutral cooperativity, α > 1 indicates negative cooperativity (decreased orthosteric ligand affinity), and α < 1 indicates positive cooperativity (increased orthosteric ligand affinity).

CompoundTypeAllosteric Site Affinity (K_i / K_d / pK_A)Orthosteric LigandCooperativity Factor (α)Reference
This compound (AF-DX 116) Negative Allosteric Modulator / AntagonistK_i: 64 nM[3H]NMSNot Quantitatively Reported (Qualitative evidence of negative cooperativity)[1][2]
Gallamine Negative Allosteric ModulatorK_i: ~2.4 nM; pK_A: 7.57 - 8.35[3H]NMS~31 - 46[4][5][6]
Alcuronium Positive Allosteric ModulatorK_d: 0.6 µM[3H]NMS0.38
LY2119620 Positive Allosteric Modulator (PAM)K_B: ~1.9 - 3.4 µMAcetylcholine19.5[7]
LY2119620 Positive/Negative Allosteric ModulatorK_B: ~1.9 - 3.4 µM[3H]NMSMild Negative Cooperativity

Experimental Protocols for Validating Allosteric Interactions

The validation of allosteric modulators at the M2 receptor relies on a combination of radioligand binding assays and functional assays that measure downstream signaling.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of allosteric modulators and their effect on the binding of orthosteric ligands.

1. [3H]N-Methylscopolamine ([3H]NMS) Competition Binding Assay

  • Objective: To determine the binding affinity (K_i) of the allosteric modulator and its cooperativity (α) with the orthosteric antagonist [3H]NMS.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO or HEK293 cells).

    • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Incubation: In a 96-well plate, incubate the cell membranes (typically 10-20 µg protein per well) with a fixed concentration of [3H]NMS (e.g., 0.2-1 nM) and varying concentrations of the test compound (e.g., this compound, Gallamine).

    • Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

    • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the K_i and cooperativity factor (α) using appropriate pharmacological models, such as the allosteric ternary complex model.[8][9]

2. Radioligand Dissociation Rate Assay

  • Objective: To assess the effect of the allosteric modulator on the dissociation rate of an orthosteric radioligand. Allosteric modulators often slow the dissociation of the orthosteric ligand.

  • Methodology:

    • Pre-incubation: Incubate cell membranes with the orthosteric radioligand (e.g., [3H]NMS) until equilibrium is reached.

    • Initiate Dissociation: Initiate dissociation by adding a high concentration of an unlabeled orthosteric antagonist (e.g., 10 µM Atropine) in the presence or absence of the allosteric modulator.

    • Time Course: At various time points, filter the samples as described above to measure the amount of radioligand still bound.

    • Data Analysis: Plot the natural logarithm of the specific binding against time and determine the dissociation rate constant (k_off). A decrease in k_off in the presence of the allosteric modulator indicates a positive allosteric interaction.

Functional Assays

These assays measure the impact of the allosteric modulator on the receptor's ability to activate downstream signaling pathways.

1. [35S]GTPγS Binding Assay

  • Objective: To measure the activation of G_i/o proteins coupled to the M2 receptor.[10]

  • Methodology:

    • Membrane Preparation: Use membranes from cells expressing the M2 receptor.

    • Assay Buffer: A typical buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

    • Incubation: Incubate the membranes with a fixed concentration of GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1 nM), an orthosteric agonist (e.g., carbachol), and varying concentrations of the allosteric modulator.

    • Equilibration: Incubate at 30°C for 60 minutes.

    • Termination and Separation: Terminate the reaction by rapid filtration through GF/B filters.

    • Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.

    • Data Analysis: An increase or decrease in agonist-stimulated [35S]GTPγS binding in the presence of the modulator indicates a positive or negative functional cooperativity, respectively.[11]

2. cAMP Accumulation Assay

  • Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of M2 receptor activation.

  • Methodology:

    • Cell Culture: Use whole cells expressing the M2 receptor.

    • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of an M2 agonist and varying concentrations of the allosteric modulator.

    • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF, AlphaScreen, or ELISA.[12]

    • Data Analysis: A potentiation or inhibition of the agonist's ability to decrease forskolin-stimulated cAMP levels reveals the functional cooperativity of the allosteric modulator.

Signaling Pathways and Experimental Workflows

M2 Receptor Signaling Pathway

The M2 muscarinic receptor primarily couples to inhibitory G proteins (G_i/o).[13][14] Upon activation by an agonist, the Gα_i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels. An allosteric modulator binds to a topographically distinct site and can alter the affinity and/or efficacy of the orthosteric agonist, thereby influencing the downstream signaling cascade.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor Gi Gi/o Protein M2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Orthosteric Agonist Agonist->M2R Binds to Orthosteric Site This compound This compound (Allosteric Modulator) This compound->M2R Binds to Allosteric Site ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Effects

Caption: M2 receptor signaling pathway with allosteric modulation.

Experimental Workflow for Allosteric Modulator Validation

The process of validating an allosteric modulator like this compound involves a series of binding and functional assays to characterize its interaction with the M2 receptor and its effect on receptor function.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays start Start: Hypothesis (Compound is an M2 allosteric modulator) comp_bind Competition Binding Assay ([3H]NMS vs. Compound) start->comp_bind diss_rate Dissociation Rate Assay (Effect on [3H]NMS k_off) comp_bind->diss_rate gtp_bind [35S]GTPγS Binding Assay (Modulation of Agonist-induced G-protein activation) diss_rate->gtp_bind camp_assay cAMP Accumulation Assay (Modulation of Agonist-induced cAMP inhibition) gtp_bind->camp_assay analysis Data Analysis (Calculate Ki, α, and functional cooperativity) camp_assay->analysis conclusion Conclusion: Validate Allosteric Mechanism analysis->conclusion

Caption: Workflow for validating an M2 receptor allosteric modulator.

References

Otenzepad's GPCR Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Otenzepad (also known as AF-DX 116) is a selective antagonist of the muscarinic acetylcholine M2 receptor, a member of the G-protein coupled receptor (GPCR) family. While its affinity for muscarinic receptor subtypes has been characterized to some extent, a comprehensive understanding of its cross-reactivity with other GPCRs is crucial for drug development professionals and researchers investigating its therapeutic potential and off-target effects. This guide provides a comparative analysis of this compound's binding affinity for various GPCRs, based on available experimental data.

Summary of this compound's Binding Affinity

This compound demonstrates a clear preference for the muscarinic M2 receptor over the M3 subtype. However, the reported binding affinities vary across different studies, which may be attributable to variations in experimental conditions, tissue preparations, and radioligands used.

Receptor SubtypeLigandParameterValue (nM)Tissue/System
Muscarinic M2This compoundKi64Recombinant
Muscarinic M3This compoundKi786Recombinant
Muscarinic M2This compoundIC50386Rat Heart
Muscarinic M2This compoundIC50640Rabbit Peripheral Lung
Muscarinic M2This compoundApparent Ki298Human Gastric Smooth Muscle
Muscarinic M3This compoundApparent Ki3463Human Gastric Smooth Muscle
Muscarinic M3This compoundpKB~1000 (KB ≈ 1µM)Mouse Gallbladder

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist binding affinity. A lower value indicates a higher affinity. pKB is the negative logarithm of the antagonist dissociation constant.

Currently, there is a notable lack of publicly available data on the cross-reactivity of this compound with a broader panel of non-muscarinic GPCRs, such as adrenergic, dopaminergic, and serotonergic receptors. This data gap is a significant limitation in assessing the complete selectivity profile of this compound.

Signaling Pathways

The primary target of this compound, the muscarinic M2 receptor, is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. In contrast, the M3 receptor, for which this compound has a lower affinity, is a Gq/11-coupled receptor. Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.

cluster_M2 M2 Muscarinic Receptor Signaling cluster_M3 M3 Muscarinic Receptor Signaling M2 M2 Receptor Gi_o Gi/o Protein M2->Gi_o AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib GIRK GIRK Channel (Activation) Gi_o->GIRK cAMP ↓ cAMP AC_inhib->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux M3 M3 Receptor Gq_11 Gq/11 Protein M3->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC This compound This compound This compound->M2 Antagonist (High Affinity) This compound->M3 Antagonist (Low Affinity)

Caption: Signaling pathways of M2 and M3 muscarinic receptors and the antagonistic action of this compound.

Experimental Methodologies

The binding affinity of this compound for muscarinic receptors is typically determined using radioligand binding assays. These assays are crucial for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay Protocol (General)

This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

  • Membrane Preparation:

    • Tissues or cells expressing the target GPCR are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

    • The reaction is incubated at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., atropine).

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep assay Competitive Binding Assay prep->assay separation Separation of Bound/Free Ligand assay->separation detection Radioactivity Detection separation->detection analysis Data Analysis (IC50 -> Ki) detection->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Comparison with Other Muscarinic Antagonists

To provide context for this compound's selectivity, it is useful to compare its binding profile with other well-known muscarinic antagonists.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)Selectivity Profile
This compound -64 786 --M2 selective
Atropine~1~1~1~1~1Non-selective
Pirenzepine~15~300~200~50~200M1 selective
Darifenacin~100~1000~1~500~1000M3 selective
Methoctramine~100~10~200~100~200M2 selective

Note: The Ki values presented are approximate and can vary between studies. The data for this compound is limited to M2 and M3 subtypes.

Conclusion and Future Directions

This compound is a muscarinic antagonist with a clear selectivity for the M2 receptor subtype over the M3 subtype. However, the existing data on its binding affinity is somewhat variable, and there is a significant lack of information regarding its cross-reactivity with other GPCRs. To fully understand the pharmacological profile of this compound and its potential for therapeutic applications, further comprehensive screening against a broad panel of GPCRs is essential. Researchers and drug developers should consider conducting or commissioning such studies to de-risk development programs and to better understand the potential for off-target effects. The experimental protocols outlined in this guide provide a starting point for such investigations.

Otenzepad vs. Other Antiarrhythmic Drugs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Otenzepad, a selective M2 muscarinic antagonist, with other established classes of antiarrhythmic drugs. While the clinical development of this compound was discontinued after Phase III trials, understanding its mechanism and preclinical performance offers valuable insights for ongoing research in cardiac electrophysiology and the development of novel antiarrhythmic therapies.

Introduction to this compound

This compound is a competitive antagonist of the muscarinic M2 receptor.[1][2] These receptors are predominantly located in the heart, where their stimulation by acetylcholine leads to a decrease in heart rate (negative chronotropy), a reduction in the force of contraction (negative inotropy), and a slowing of atrioventricular (AV) conduction (negative dromotropy). By selectively blocking these M2 receptors, this compound was investigated for its potential to treat bradycardia and other arrhythmias.[1][3] Unlike the broad-spectrum antiarrhythmic agents classified by the Vaughan-Williams system, this compound's mechanism is rooted in modulating the parasympathetic nervous system's influence on the heart.

Mechanism of Action: M2 Receptor Antagonism

The signaling pathway of this compound's action involves the inhibition of the acetylcholine-activated potassium current (IKACh) and the reduction of adenylyl cyclase inhibition. This leads to an increase in intracellular cyclic AMP (cAMP) levels, mimicking sympathetic stimulation to some extent, and resulting in an increased heart rate.

Otenzepad_Mechanism cluster_Neuron Parasympathetic Neuron cluster_Myocyte Cardiac Myocyte ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Activates G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP HR ↓ Heart Rate cAMP->HR Contributes to K_channel->HR Contributes to This compound This compound This compound->M2R Blocks

Fig. 1: Signaling pathway of this compound's M2 receptor antagonism.

Efficacy Comparison of this compound and Atropine for Bradycardia

Atropine, a non-selective muscarinic antagonist, is a first-line treatment for symptomatic bradycardia.[4] this compound was developed as a more cardioselective alternative. Preclinical studies in canine models provide a basis for comparing their efficacy in reversing bradycardic effects.

ParameterThis compound (AF-DX 116)AtropinePirenzepineReference
Potency in Reversing CCh-induced Negative Dromotropy (pA2 value in µg/kg) 361.2532[5]
Potency in Suppressing Vagal Stimulation-induced AV Conduction Prolongation (ID50 in µg/kg) 401.935[5]
Selectivity for M2 Receptors HighLow (non-selective)Moderate (M1 selective)[5]

Experimental Protocol: Canine Model of Bradycardia

The comparative data presented above was derived from studies on canine models. A typical experimental workflow for such an investigation is as follows:

Experimental_Workflow start Start animal_prep Canine Model Preparation (Anesthetized, Open-Chest) start->animal_prep baseline Baseline Measurement (ECG, AV Conduction Time) animal_prep->baseline brady_induction Induction of Bradycardia (e.g., Carbachol infusion or Vagal Nerve Stimulation) baseline->brady_induction drug_admin Administration of Test Drug (this compound, Atropine, or Pirenzepine) brady_induction->drug_admin data_collection Data Collection (ECG, Hemodynamics) drug_admin->data_collection analysis Data Analysis (Dose-Response Curves, pA2, ID50) data_collection->analysis end End analysis->end

Fig. 2: General experimental workflow for assessing antibradyarrhythmic drugs.

Efficacy Comparison with Vaughan-Williams Classified Antiarrhythmic Drugs

A direct clinical comparison of this compound with the four classes of antiarrhythmic drugs for a wide range of arrhythmias is not available due to the cessation of its development. However, a summary of the efficacy of these established drug classes is provided below for a comprehensive understanding of the antiarrhythmic landscape.

Class I: Sodium Channel Blockers

These drugs are subdivided into Ia, Ib, and Ic based on their effect on the action potential duration.[3] They are primarily used to treat tachyarrhythmias.

SubclassRepresentative DrugsEfficacy
Ia Quinidine, ProcainamideModerate efficacy for supraventricular and ventricular tachyarrhythmias.[6] Use is limited by proarrhythmic potential.[6]
Ib Lidocaine, MexiletineEffective for ventricular tachycardia, especially post-myocardial infarction.[6]
Ic Flecainide, PropafenoneHigh efficacy for supraventricular tachycardias and atrial fibrillation in patients without structural heart disease.[7][8]

A study on permeabilized myocytes provided the following quantitative comparison of the efficacy of Class I drugs in suppressing Ca2+ waves, a trigger for certain ventricular arrhythmias:

Drug CategoryDrugsPotency (IC50)Efficacy (Max. Wave Inhibition)Reference
Category 1 Flecainide, R-propafenone<10 µM>50%[9]
Category 2 Encainide, Quinidine, Lidocaine20-40 µM20-40%[9]
Category 3 Procainamide, Disopyramide, MexiletineNo significant effect at 100 µM-[9]
Class II: Beta-Blockers

These agents, such as metoprolol and atenolol, block the effects of catecholamines on the heart, leading to decreased heart rate, contractility, and AV conduction.[10] They are widely used for rate control in atrial fibrillation and to prevent ventricular arrhythmias.[10]

Class III: Potassium Channel Blockers

Drugs like amiodarone and sotalol prolong the action potential duration and effective refractory period.[11] They are effective in treating a broad range of supraventricular and ventricular tachyarrhythmias.[11] Studies suggest that Class III agents may be more effective than Class I drugs for ventricular tachycardia and fibrillation.[11]

Class IV: Calcium Channel Blockers

Non-dihydropyridine calcium channel blockers, such as verapamil and diltiazem, slow conduction through the AV node and decrease heart rate.[12] They are primarily used for supraventricular tachycardias and for rate control in atrial fibrillation.[13]

Conclusion

This compound represented a targeted approach to antiarrhythmic therapy by selectively modulating the parasympathetic nervous system's input to the heart. Preclinical data suggested it was a potent antibradyarrhythmic agent with greater M2 receptor selectivity compared to atropine. However, the discontinuation of its clinical development has left a gap in our understanding of its full clinical potential and its comparative efficacy against the established Vaughan-Williams classes of antiarrhythmic drugs for a broader range of arrhythmias. The information presented in this guide, including the mechanistic pathways and comparative preclinical data, serves as a valuable resource for researchers exploring novel antiarrhythmic strategies. Future drug development may benefit from revisiting the concept of selective autonomic modulation for the management of cardiac arrhythmias.

References

A Comparative Guide to Otenzepad and Methoctramine for M2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent M2 muscarinic acetylcholine receptor antagonists: otenzepad (also known as AF-DX 116) and methoctramine. The information presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by offering a comprehensive overview of their binding affinities, functional potencies, and selectivity profiles, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Methoctramine

FeatureThis compound (AF-DX 116)Methoctramine
Primary Target M2 Muscarinic ReceptorM2 Muscarinic Receptor
Mechanism of Action Competitive AntagonistCompetitive Antagonist (with allosteric properties at high concentrations)
M2 Affinity (pKi) ~7.3 - 8.0~7.8 - 8.5
M2 Functional Potency (pA2) ~6.4 - 7.3~7.7 - 7.9
Selectivity Profile Moderately selective for M2 over other muscarinic subtypes.Highly selective for M2, particularly cardiac M2 receptors, over other muscarinic subtypes.

Quantitative Comparison of Receptor Binding and Functional Antagonism

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2 or IC50) of this compound and methoctramine for the M2 muscarinic receptor, as well as their selectivity against other muscarinic receptor subtypes. Data is compiled from multiple studies to provide a comprehensive overview.

Table 1: M2 Muscarinic Receptor Binding Affinity (pKi)

CompoundM2 Receptor (Heart)M1 Receptor (Cortex)M3 Receptor (Gland/Smooth Muscle)M4 ReceptorM5 ReceptorReference
This compound (AF-DX 116) 7.33 - 8.06.5 - 7.06.4 - 6.8--[1][2]
Methoctramine 7.8 - 8.56.6 - 7.25.8 - 6.2--[3][4][5]

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity.

Table 2: M2 Muscarinic Receptor Functional Antagonism (pA2 / IC50)

CompoundM2 (Atria/Heart)M3 (Ileum/Trachea)Reference
This compound (AF-DX 116) pA2: 7.33pA2: 6.39 - 6.44[1]
IC50: 386 nM (rat heart)IC50: 640 nM (rabbit lung)
Methoctramine pA2: 7.74 - 7.93pA2: 5.81 - 6.20[5]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. IC50 is the concentration of an antagonist that inhibits a response by 50%.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon activation by an agonist like acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to membrane hyperpolarization.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion GIRK GIRK Channel K_ion_out K+ Efflux GIRK->K_ion_out Hyperpolarization ACh Acetylcholine ACh->M2R Agonist Binding G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibition G_beta_gamma->GIRK ATP ATP ATP->AC

M2 Receptor Signaling Cascade

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound and methoctramine for the M2 muscarinic receptor.

1. Membrane Preparation:

  • Tissues rich in M2 receptors (e.g., heart atria, cerebellum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a radiolabeled M2 antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) at a concentration near its Kd value.

    • A range of concentrations of the unlabeled competitor (this compound or methoctramine).

    • The prepared membrane suspension.

  • For non-specific binding determination, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue Homogenization Centrifugation Centrifugation & Washing Tissue->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 & Ki Calculation Counting->Data_Analysis

Radioligand Binding Assay Workflow
In Vitro Functional Assay (Isolated Tissue)

This protocol describes a general method to determine the functional antagonist potency (pA2) of this compound and methoctramine.

1. Tissue Preparation:

  • An isolated tissue preparation containing functional M2 receptors is used (e.g., guinea pig atria).

  • The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is connected to a force transducer to measure contractile responses.

2. Experimental Procedure:

  • After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline response.

  • The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound or methoctramine) for a predetermined time to allow for equilibration.

  • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • This procedure is repeated with several different concentrations of the antagonist.

3. Data Analysis:

  • The dose ratio is calculated for each antagonist concentration (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

Functional_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Tissue_Prep Isolated Tissue Preparation Organ_Bath Mounting in Organ Bath Tissue_Prep->Organ_Bath Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Organ_Bath->Agonist_CRC Antagonist_Inc Incubate with Antagonist Agonist_CRC->Antagonist_Inc Repeat_CRC Repeat Agonist CRC in presence of Antagonist Antagonist_Inc->Repeat_CRC Dose_Ratio Calculate Dose Ratios Repeat_CRC->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Calc Determine pA2 Value Schild_Plot->pA2_Calc

Functional Assay Workflow

Concluding Remarks

Both this compound and methoctramine are valuable tools for studying the M2 muscarinic receptor. Methoctramine generally exhibits higher affinity and greater selectivity for the M2 receptor, particularly the cardiac subtype, making it a preferred choice for studies requiring high specificity.[4][5] this compound, while also M2 selective, has a more moderate selectivity profile.[1] The choice between these two antagonists will ultimately depend on the specific requirements of the experiment, including the desired level of selectivity and the biological system under investigation. It is also important to note that at higher concentrations, both compounds may exhibit more complex pharmacological profiles, with methoctramine showing allosteric properties.[4] Researchers should carefully consider the data presented in this guide to make an informed decision for their studies.

References

Validating Otenzepad's Memory-Enhancing Potential: A Comparative Analysis with Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Otenzepad (also known as AF-DX 116), a selective muscarinic M2 receptor antagonist, and its effects on memory, benchmarked against established positive and negative control compounds. This document is intended for researchers, scientists, and drug development professionals interested in the cholinergic system's role in cognitive function.

This compound's mechanism of action suggests a potential for memory enhancement. By selectively blocking presynaptic M2 autoreceptors, this compound is hypothesized to increase the release of acetylcholine (ACh) in the synapse, a neurotransmitter crucial for learning and memory processes. To validate this hypothesis, its performance is compared with Donepezil, a widely used acetylcholinesterase inhibitor that serves as a positive control by increasing synaptic ACh levels, and Scopolamine, a non-selective muscarinic antagonist used to induce memory impairment, acting as a negative control.

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies on this compound and the selected control compounds in two standard memory assessment paradigms: the Morris water maze and the passive avoidance test.

Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory. The key metric is escape latency—the time it takes for the animal to find a hidden platform in a pool of water. A shorter escape latency indicates better spatial memory.

CompoundAnimal ModelDosageKey Finding
This compound (AF-DX 116) Data not available in searched articles--
Donepezil (Positive Control) Mice1.0 mg/kgSignificantly shortened escape latency compared to the scopolamine-induced amnesia group[1][2][3]
Scopolamine (Negative Control) Mice1 mg/kgSignificantly increased escape latency, indicating impaired spatial memory[1][3][4]
Vehicle Control Mice-Established baseline performance[1][4]

Note: Direct comparative studies of this compound in the Morris water maze were not prominently found in the initial literature search. The data for Donepezil and Scopolamine are derived from studies using a scopolamine-induced amnesia model.

Passive Avoidance Test

The passive avoidance test measures fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. A longer step-through latency indicates better memory of the aversive event.

CompoundAnimal ModelDosageKey Finding
This compound (AF-DX 116) Mice0.3, 1.0, 3.0 mg/kg (i.p.)Reversed insulin-induced impairment in retention[5]
MiceIntracerebroventricularDid not significantly affect response latency in retention tests[6]
Donepezil (Positive Control) Mice1 mg/kg (s.c.)Ameliorated amnesia induced by a group II mGlu receptor agonist/antagonist[7]
Rats-Reverted performance of Aβ rats to the level of Sham specimen in some studies[8]
Scopolamine (Negative Control) Mice1 mg/kgDisrupts passive avoidance memory retrieval[9]
Vehicle Control Mice/Rats-Established baseline performance[5][6][7][9]

Experimental Protocols

Morris Water Maze Protocol

The Morris water maze test is conducted in a circular pool filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants of the pool.[10]

  • Habituation: Mice are allowed to swim freely in the pool for a short period without the platform to acclimate them to the environment.

  • Training Phase: Mice undergo several trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.[10] If the mouse fails to find the platform within a set time (e.g., 60 or 180 seconds), it is gently guided to it.[10][11]

  • Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a fixed duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[2]

Passive Avoidance Test Protocol

The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber separated by a guillotine door.[8]

  • Acquisition Trial: The mouse is placed in the light compartment. When the door to the dark compartment opens, the mouse, preferring the dark, will typically enter it. Upon entering the dark compartment, the door closes, and a mild, brief foot shock is delivered.

  • Retention Trial: After a specific interval (e.g., 24 hours), the mouse is again placed in the light compartment. The time it takes for the mouse to enter the dark compartment (step-through latency) is measured. A longer latency is interpreted as a stronger memory of the aversive stimulus.[7][9]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and the control compounds at a cholinergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release M2_receptor M2 Autoreceptor ACh_release->M2_receptor Negative Feedback ACh_synapse ACh ACh_release->ACh_synapse M1_receptor M1 Receptor ACh_synapse->M1_receptor Binds Gq11 Gq/11 M1_receptor->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release LTP Synaptic Plasticity (LTP) Ca_release->LTP Memory_formation Memory Formation LTP->Memory_formation This compound This compound This compound->M2_receptor Blocks

This compound's Mechanism of Action

Donepezil's Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release ACh Release ACh_synapse ACh ACh_release->ACh_synapse M1_receptor M1 Receptor ACh_synapse->M1_receptor Binds Memory_formation Memory Formation M1_receptor->Memory_formation Scopolamine Scopolamine Scopolamine->M1_receptor Blocks

Scopolamine's Mechanism of Action
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of a compound on memory in a preclinical setting.

start Start animal_prep Animal Acclimation & Habituation start->animal_prep group_allocation Group Allocation (this compound, Donepezil, Scopolamine, Vehicle) animal_prep->group_allocation drug_admin Drug Administration group_allocation->drug_admin behavioral_testing Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) drug_admin->behavioral_testing data_collection Data Collection (e.g., Latency, Time in Quadrant) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Preclinical Memory Study Workflow

Conclusion

The available preclinical data suggests that this compound, as a selective M2 receptor antagonist, holds promise for influencing cognitive processes. Its mechanism of increasing acetylcholine release is a valid therapeutic strategy for memory enhancement. However, further direct comparative studies using standardized behavioral paradigms are necessary to definitively quantify its efficacy relative to established cognitive enhancers like Donepezil. The presented data and protocols provide a foundational framework for designing such validation studies.

References

Otenzepad Clinical Trials: A Comparative Analysis Becomes a Quest for Lost Data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to conduct a comprehensive comparative analysis of the clinical trial design and outcomes for Otenzepad, a selective M2 muscarinic receptor antagonist once investigated for arrhythmia and bradycardia, have been stymied by a lack of publicly available data. Despite extensive searches, detailed results and protocols from its pivotal Phase III clinical trials remain elusive, precluding a direct, data-driven comparison with alternative treatments.

This compound, also known as AF-DX 116, was developed by Boehringer Ingelheim and showed initial promise as a cardioselective drug. Its mechanism of action centers on the competitive antagonism of M2 muscarinic acetylcholine receptors. These receptors are primarily located in the heart, and their stimulation by acetylcholine slows the heart rate. By blocking these receptors, this compound was expected to increase heart rate, offering a potential treatment for bradycardia and certain arrhythmias.

The development of this compound, however, was discontinued after the completion of Phase III clinical trials. The specific reasons for this discontinuation and the detailed quantitative outcomes of these trials are not readily accessible in the public domain. This absence of data prevents a thorough analysis and the creation of detailed comparative tables and experimental protocols as originally intended for this guide.

The M2 Muscarinic Receptor Signaling Pathway

This compound's therapeutic target was the M2 muscarinic receptor, a G-protein coupled receptor. The intended signaling pathway modulation is outlined below:

Otenzepad_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte) ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds to G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Less activation of Ca_Channel Ca2+ Channel PKA->Ca_Channel Less phosphorylation of HR_Effect Decreased Heart Rate Ca_Channel->HR_Effect Leads to This compound This compound (AF-DX 116) This compound->M2_Receptor Blocks

Figure 1: Simplified signaling pathway of the M2 muscarinic receptor and the inhibitory action of this compound.

Hypothetical Clinical Trial Design

While the specifics are unavailable, a typical Phase III clinical trial for a new antiarrhythmic or bradycardia agent during the period of this compound's development would have likely followed a structure similar to the one outlined below. This is a generalized representation and not the actual design of the this compound trials.

Hypothetical_Trial_Design cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment_arms Treatment Arms cluster_followup Follow-up & Endpoints cluster_analysis Data Analysis Patient_Pool Patients with Symptomatic Bradycardia or Arrhythmia Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Exclusion Randomize Randomization Inclusion_Exclusion->Randomize Otenzepad_Arm This compound Randomize->Otenzepad_Arm Placebo_Arm Placebo or Standard of Care Randomize->Placebo_Arm Follow_Up Follow-up Period Otenzepad_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., Change in Heart Rate, Arrhythmia Frequency) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., Symptom Improvement, Adverse Events) Follow_Up->Secondary_Endpoints Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

Figure 2: A generalized workflow for a Phase III clinical trial of an antiarrhythmic drug.

Standard of Care for Bradycardia and Arrhythmia in the Late 1990s and Early 2000s

During the time this compound was in late-stage clinical development, the standard of care for symptomatic bradycardia primarily involved pacemaker implantation. For tachyarrhythmias, a range of antiarrhythmic drugs were used, including beta-blockers, calcium channel blockers, and other agents classified by the Vaughan-Williams classification system. Any new agent like this compound would have been compared against these established therapies.

Conclusion

Without access to the clinical trial data for this compound, a direct and quantitative comparison with alternative treatments is not possible. The reasons for the discontinuation of its development after Phase III trials remain a matter of speculation, but could range from insufficient efficacy to an unfavorable safety profile. For researchers and drug development professionals, the story of this compound serves as a reminder of the challenges in developing new cardiovascular drugs and the importance of transparent data reporting to inform the scientific community. Further inquiries would need to be directed to the original developer, Boehringer Ingelheim, for any potential release of legacy clinical trial information.

Safety Operating Guide

Navigating the Safe Disposal of Otenzepad: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental principle is to treat Otenzepad as a potentially hazardous chemical. This necessitates avoiding common disposal methods like drain or regular trash disposal and instead adhering to protocols for chemical waste management.

Core Disposal Procedures

1. Waste Identification and Segregation: The first crucial step is to correctly identify and segregate this compound waste. This waste is categorized into three main types:

  • Unused or Expired this compound: The pure, solid form of the compound.

  • This compound Solutions: Any liquid mixtures, including stock solutions, working solutions, and experimental media containing this compound.

  • Contaminated Materials: Any items that have come into contact with this compound, such as personal protective equipment (PPE), labware, and cleaning materials.

Each category requires a dedicated and clearly labeled waste container to prevent accidental mixing with other chemical waste streams.

2. Handling and Storage of Waste: All this compound waste must be collected in containers that are chemically resistant and can be securely sealed. These containers should be clearly labeled with "Hazardous Waste" and "this compound." It is also advisable to note the concentration and date of waste accumulation. These containers should be stored in a designated, secure satellite accumulation area within the laboratory, away from general work areas.

3. Disposal of Different Waste Forms:

  • Solid this compound: Unused or expired solid this compound should be disposed of in its original packaging if possible, or in a securely sealed container labeled as hazardous chemical waste.

  • Liquid Waste: All solutions containing this compound must be collected in a designated hazardous liquid waste container. Under no circumstances should these be poured down the drain.

  • Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Contaminated Labware and PPE: Non-sharp items such as gloves, pipette tips, and vials should be collected in a durable, sealed plastic bag or container labeled for hazardous solid waste.

4. Final Disposal: The ultimate disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Researchers should never attempt to dispose of this waste through general municipal waste systems.

Experimental Workflow and Waste Generation

In a typical research setting, the handling of this compound will generate waste at multiple stages of an experimental workflow:

Experimental StageWaste Generated
Compound Weighing and Stock Solution Preparation Original vial, weigh boats/paper, contaminated spatulas, gloves.
Preparation of Working Solutions Pipette tips, microfuge tubes, conical tubes.
Cell-Based Assays Multi-well plates, flasks, culture media containing this compound.
Animal Studies Contaminated bedding, unused dosing solutions, animal carcasses.
Post-Experiment Cleanup Bench paper, wipes, and other cleaning materials.

Disposal Decision Pathway

To facilitate the correct disposal procedure, the following decision-making diagram has been developed. It provides a clear, step-by-step logical guide for researchers handling this compound waste.

start This compound Waste Generated identify Identify Waste Form start->identify is_solid Solid (Pure Compound)? identify->is_solid is_liquid Liquid (Solution)? is_solid->is_liquid No solid_disposal Collect in Labeled Hazardous Solid Waste Container is_solid->solid_disposal Yes is_contaminated Contaminated Material? is_liquid->is_contaminated No liquid_disposal Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_disposal Yes is_sharp Is it a Sharp? is_contaminated->is_sharp Yes final_disposal Store in Designated Area for EHS Pickup is_contaminated->final_disposal No solid_disposal->final_disposal liquid_disposal->final_disposal sharp_disposal Place in Hazardous Sharps Container is_sharp->sharp_disposal Yes non_sharp_disposal Collect in Labeled Hazardous Solid Waste Container is_sharp->non_sharp_disposal No sharp_disposal->final_disposal non_sharp_disposal->final_disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenzepad
Reactant of Route 2
Reactant of Route 2
Otenzepad

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.